Product packaging for 2-cyclohexyl-2-thiophen-3-ylacetic acid(Cat. No.:CAS No. 16199-74-9)

2-cyclohexyl-2-thiophen-3-ylacetic acid

Cat. No.: B090847
CAS No.: 16199-74-9
M. Wt: 224.32 g/mol
InChI Key: OEEPFYFKBOUIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyclohexyl-2-thiophen-3-ylacetic acid (CAS 16199-74-9) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 12 H 16 O 2 S and a molecular weight of 224.32 g/mol, this compound features a distinct three-dimensional architecture that combines a planar, aromatic thiophene ring with a non-planar cycloalkyl group at the alpha-position of an acetic acid scaffold . This specific structural motif, which integrates both aryl and cycloalkyl groups, is significant in synthetic chemistry for creating molecules with unique electronic and steric properties . The compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The structural components of this molecule are present in various complex molecules of pharmaceutical interest, making it a useful scaffold for creating structurally diverse compounds . The incorporation of a thiophene ring, a sulfur-containing heterocycle, is of particular note as it often acts as a bioisostere in drug discovery, potentially leading to compounds with retained or enhanced biological activity . Researchers can employ modern synthetic methods, such as palladium-catalyzed α-arylation, to further functionalize this scaffold . This product is intended for research use only and is not designed for human therapeutic applications or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2S B090847 2-cyclohexyl-2-thiophen-3-ylacetic acid CAS No. 16199-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-2-thiophen-3-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c13-12(14)11(10-6-7-15-8-10)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEPFYFKBOUIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936621
Record name Cyclohexyl(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16199-74-9
Record name α-Cyclohexyl-3-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16199-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyclohexylthiophen-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016199749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyclohexylthiophen-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 2-cyclohexyl-2-thiophen-3-ylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-cyclohexyl-2-thiophen-3-ylacetic acid

Introduction

This compound is a carboxylic acid derivative containing a cyclohexane and a thiophene-3-yl moiety attached to the alpha-carbon of acetic acid. Its structural features suggest potential applications in medicinal chemistry and materials science, as thiophene derivatives are known to exhibit a wide range of biological activities.[1][2] This document aims to provide a comprehensive overview of its anticipated physicochemical properties, potential synthesis routes, and expected biological significance based on available data for similar compounds.

Physicochemical Properties

The can be inferred from its constituent parts: thiophene-3-acetic acid and cyclohexyl acetic acid. The presence of the bulky, non-polar cyclohexyl group is expected to increase lipophilicity (LogP) and decrease water solubility compared to thiophene-3-acetic acid.

Table 1: Physicochemical Properties of Structurally Related Compounds

PropertyThiophene-3-acetic acidCyclohexyl acetic acid(2S)-2-cyclohexyl-2-phenylacetic acid
Molecular Formula C6H6O2S[3]C8H14O2C14H18O2[4]
Molar Mass 142.18 g/mol [3]142.20 g/mol 218.29 g/mol [4]
Appearance Colorless or white solid[3]Colorless crystals (est.)[5]-
Melting Point 79–80 °C[3]28.00 to 33.00 °C[5]-
Boiling Point -242.00 °C[5]-
Density 1.336 g/cm³[3]1.00100 to 1.00900 @ 25.00 °C[5]-
LogP (calculated) --4.2[4]
pKa ---
Vapor Pressure -0.029000 mmHg @ 25.00 °C[5]-
Refractive Index -1.45900 to 1.46700 @ 20.00 °C[5]-

Note: The data presented is for analogous compounds and not for this compound itself.

Experimental Protocols

A plausible synthetic route for this compound would likely involve the alkylation of a thiophene-3-acetic acid derivative. Below is a hypothetical experimental protocol.

Hypothetical Synthesis of this compound

This proposed synthesis involves two main steps: the preparation of a suitable thiophene-3-acetic acid ester and its subsequent alkylation.

Step 1: Esterification of Thiophene-3-acetic acid

  • Reaction Setup: To a solution of thiophene-3-acetic acid in an appropriate alcohol solvent (e.g., methanol or ethanol), a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding ester.

Step 2: Alkylation of the Thiophene-3-acetic acid ester

  • Reaction Setup: The ester from Step 1 is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (e.g., -78 °C).

  • Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the alpha-carbon.

  • Alkylation: Cyclohexyl bromide is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated ammonium chloride solution. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product can be purified by column chromatography.

Step 3: Hydrolysis of the Ester

  • Reaction Setup: The purified ester from Step 2 is dissolved in a mixture of an alcohol and water.

  • Hydrolysis: An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is heated to reflux for several hours.

  • Work-up and Purification: After cooling, the alcohol is removed under reduced pressure. The aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Synthesis_Workflow Thiophene3AceticAcid Thiophene-3-acetic acid Esterification Esterification (Alcohol, H+) Thiophene3AceticAcid->Esterification Ester Thiophene-3-acetic acid ester Esterification->Ester Alkylation Alkylation (1. LDA 2. Cyclohexyl bromide) Ester->Alkylation AlkylatedEster This compound ester Alkylation->AlkylatedEster Hydrolysis Hydrolysis (NaOH, H2O/Alcohol) AlkylatedEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites, which can be responsible for both therapeutic effects and toxicity.[6]

Given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), this compound could potentially inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Signaling_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation TargetCompound This compound TargetCompound->COX_Enzymes Potential Inhibition

Caption: Potential mechanism of action via inhibition of the COX pathway.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a foundational understanding of its likely physicochemical properties, a plausible synthetic approach, and potential biological activities based on the analysis of structurally similar compounds. Further experimental investigation is necessary to validate these predictions and fully characterize this molecule for any potential applications in research and drug development.

References

In-depth Technical Guide: 2-cyclohexyl-2-thiophen-3-ylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific and technical data for 2-cyclohexyl-2-thiophen-3-ylacetic acid reveals a significant challenge in providing a detailed guide. Despite extensive searches, a specific and confirmed CAS (Chemical Abstracts Service) number for this exact chemical structure could not be located. The absence of a unique CAS identifier severely limits the ability to retrieve specific experimental protocols, quantitative data, and associated biological pathways necessary for a comprehensive technical whitepaper.

The CAS number is a critical prerequisite for accurate chemical data retrieval. Without it, searching for specific information on synthesis, biological activity, and experimental procedures for "this compound" yields results for structurally related but distinct compounds. These include derivatives of thiophen-2-ylacetic acid, thiophen-3-ylacetic acid, and various cyclohexyl acetic acids. Presenting data from these related molecules would be scientifically inaccurate and misleading for researchers and drug development professionals.

Given the apparent obscurity of this compound in publicly available chemical databases and scientific literature, this guide will instead provide an in-depth overview of a closely related and well-documented compound: 2-(thiophen-3-yl)acetic acid (CAS Number: 6964-21-2) . This compound shares the core thiophen-3-ylacetic acid scaffold and serves as a valuable reference for understanding the potential chemical and biological properties of its derivatives.

Technical Guide: 2-(thiophen-3-yl)acetic acid

CAS Number: 6964-21-2[1]

Synonyms: 3-Thiopheneacetic acid[1]

This section will proceed with a detailed examination of 2-(thiophen-3-yl)acetic acid, covering its chemical properties, synthesis, and known biological activities, with the understanding that this serves as the most relevant and technically sound alternative to the originally requested topic.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 2-(thiophen-3-yl)acetic acid is presented in the table below.

PropertyValueReference
Molecular Formula C6H6O2S[1]
Molecular Weight 142.17 g/mol [1]
IUPAC Name 2-(thiophen-3-yl)acetic acid[1]
SMILES OC(=O)CC1=CSC=C1[1]
InChIKey RCNOGGGBSSVMAS-UHFFFAOYSA-N[1]
Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not available, general synthetic strategies for related thiophene acetic acid derivatives can be extrapolated from the literature. The synthesis of 2-(thiophen-3-yl)acetic acid and its derivatives often involves standard organic chemistry transformations.

One common approach to synthesizing thiophene acetic acids involves the hydrolysis of the corresponding acetonitrile derivative. For instance, a general synthesis process for 2-thiopheneacetic acid involves the reaction of 2-chloromethyl thiophene with a cyanide source to form 2-thiophene acetonitrile, which is then hydrolyzed under alkaline conditions to yield the carboxylic acid.

A logical workflow for a potential, though unconfirmed, synthesis of this compound could be conceptualized as follows:

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Intermediate cluster_3 Final Step cluster_4 Final Product A Thiophen-3-ylacetic acid ester C Alkylation A->C B Cyclohexyl bromide B->C D Ethyl 2-cyclohexyl-2-thiophen-3-ylacetate C->D E Hydrolysis D->E F This compound E->F

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Thiophene derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] Research into thiophene-based compounds has shown their potential as inhibitors of various enzymes.

For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[3] This suggests that thiophene acetic acid scaffolds can serve as a platform for developing anti-inflammatory agents. The general signaling pathway involving mPGES-1 is depicted below.

G A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandin H2 (PGH2) B->C D mPGES-1 C->D E Prostaglandin E2 (PGE2) D->E F Inflammation E->F

Caption: Simplified prostaglandin E2 biosynthesis pathway.

While no specific biological data or signaling pathways have been reported for this compound, its structural similarity to other biologically active thiophene derivatives suggests it could be a candidate for investigation in similar therapeutic areas. The cyclohexyl group would increase the lipophilicity of the molecule, which could influence its pharmacokinetic and pharmacodynamic properties.

Conclusion

The specific compound this compound is not well-documented in the public scientific domain, as evidenced by the lack of a dedicated CAS number. This prevents the creation of a detailed technical guide based on verified experimental data. However, by examining the closely related and well-characterized compound, 2-(thiophen-3-yl)acetic acid, we can infer potential properties and areas of interest for future research.

For scientists and drug development professionals interested in this chemical scaffold, the provided information on 2-(thiophen-3-yl)acetic acid offers a solid starting point for synthesis design, and the exploration of potential biological activities, particularly in the realm of anti-inflammatory drug discovery. Further research would be required to synthesize and characterize this compound to determine its specific properties and biological effects.

References

Spectroscopic Data for 2-Cyclohexyl-2-thiophen-3-ylacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the spectroscopic characterization of 2-cyclohexyl-2-thiophen-3-ylacetic acid, a molecule of interest in medicinal chemistry and materials science. A thorough search of available scientific literature and chemical databases has been conducted to compile its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a reference for researchers engaged in the synthesis, analysis, or application of this compound and its derivatives.

Molecular Structure

This compound possesses a distinct molecular architecture, featuring a central acetic acid moiety substituted with both a cyclohexyl and a thiophen-3-yl group at the alpha-carbon. This structure confers a unique combination of lipophilicity from the cyclohexyl ring and aromatic, electron-rich properties from the thiophene ring, which are significant for its chemical and biological activities.

Spectroscopic Data Not Found

Despite a comprehensive search of scientific databases and literature, no specific experimental NMR, IR, or MS spectroscopic data for this compound could be located. The available information pertains to structurally related but distinct molecules, such as thiophene-3-acetic acid and various derivatives of cyclohexylacetic acid.

While data for these related compounds can offer some predictive insights, they are not a substitute for experimental data on the precise molecule of interest. For instance, data for thiophene-3-acetic acid provides information on the thiophene moiety's signals but lacks the influence of the alpha-substituted cyclohexyl group[1][2]. Similarly, data on cyclohexylacetic acid derivatives can inform on the cyclohexyl signals but not the electronic effects and specific contributions of the thiophen-3-yl group[3][4].

Due to the absence of specific data, the following sections on quantitative data tables and detailed experimental protocols cannot be provided at this time.

General Methodologies for Spectroscopic Analysis

For researchers who synthesize or isolate this compound, a general workflow for its spectroscopic characterization is essential. The following protocols are standard methodologies for obtaining NMR, IR, and MS data for a novel small organic molecule.

Experimental Workflow for Spectroscopic Characterization

The logical flow for analyzing a newly synthesized compound like this compound involves a series of steps to confirm its identity and purity. This typically begins with mass spectrometry to determine the molecular weight, followed by infrared spectroscopy to identify functional groups, and finally, detailed NMR spectroscopy to elucidate the precise molecular structure.

G General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups (C=O, O-H) ms->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidate Full Structure ir->nmr interpretation Spectral Interpretation nmr->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired chemical shift window.

  • ¹H NMR : Acquire a proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (proton count). Key expected signals would include those for the thiophene ring protons, the methine proton at the alpha-carbon, and the complex multiplets of the cyclohexyl ring protons.

  • ¹³C NMR : Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments. Expected signals would include the carboxylic acid carbonyl, carbons of the thiophene ring, the alpha-carbon, and the carbons of the cyclohexyl ring.

  • 2D NMR (COSY, HSQC) : If the ¹H spectrum is complex, two-dimensional experiments like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) can correlate directly bonded proton and carbon atoms, aiding in definitive signal assignment.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis : Look for characteristic absorption bands corresponding to the functional groups present. Key expected peaks include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C-H stretches from the aromatic (thiophene) and aliphatic (cyclohexyl) portions.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI). ESI is often suitable for carboxylic acids and would likely be performed in negative ion mode to observe the [M-H]⁻ ion.

  • Data Acquisition : Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

This guide will be updated as experimental spectroscopic data for this compound becomes available in the public domain.

References

An In-depth Technical Guide on the Stability and Storage of 2-cyclohexyl-2-thiophen-3-ylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended stability and storage conditions for 2-cyclohexyl-2-thiophen-3-ylacetic acid. Due to the absence of specific public data for this compound, this document outlines best practices derived from the chemical properties of its structural motifs—a thiophene ring, a cyclohexyl group, and a carboxylic acid function. It also details the experimental protocols required to generate precise stability data.

Chemical Structure and General Stability

This compound is a carboxylic acid derivative containing a bulky, non-polar cyclohexyl group and a heteroaromatic thiophene ring. The overall stability of the compound is generally expected to be good under standard ambient conditions. The product is likely to be chemically stable at room temperature.[1] However, several factors inherent to its structure could influence its degradation under specific conditions.

  • Carboxylic Acid Group: This functional group is susceptible to decarboxylation at elevated temperatures and can react with bases.

  • Thiophene Ring: While aromatic, the thiophene ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents, light, or heat. The sulfur atom can be a target for oxidation.

  • Cyclohexyl Group: This saturated carbocyclic group is generally stable but contributes to the compound's lipophilicity.

Based on safety data for similar compounds, this compound should be stored in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition.[1][2]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are general recommendations and should be verified with empirical stability testing.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions such as oxidation or decarboxylation. For long-term storage, -20°C is advisable.
Humidity Store in a dry place. Use of a desiccator is recommended.Carboxylic acids can be hygroscopic.[2] Moisture can facilitate hydrolytic degradation or act as a catalyst for other reactions.
Light Protect from light. Store in an amber vial or a light-blocking container.Thiophene-containing compounds can be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2]To prevent oxidation of the thiophene ring.
Container Tightly sealed, chemically resistant container (e.g., glass or appropriate plastic).To prevent contamination and exposure to air and moisture.[1][2]

Experimental Protocols for Stability Assessment

To establish a definitive stability profile for this compound, a forced degradation (stress testing) study is essential. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Objective: To identify degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound (pure substance)

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Equipment: HPLC with a UV detector, pH meter, stability chambers (temperature/humidity controlled), photostability chamber.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24, 48, and 72 hours.

    • Thermal Degradation: Expose the solid compound to 60°C in a stability chamber for 1, 2, and 4 weeks. Also, expose the stock solution to the same conditions.

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize any significant degradation products using techniques like LC-MS and NMR.

The following table can be used to summarize the results of the forced degradation study:

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of DegradantsObservations
0.1 M HCl72 hours60°CData to be filledData to be filledData to be filled
0.1 M NaOH72 hours60°CData to be filledData to be filledData to be filled
3% H₂O₂72 hoursRoom TempData to be filledData to be filledData to be filled
Thermal (Solid)4 weeks60°CData to be filledData to be filledData to be filled
Thermal (Solution)4 weeks60°CData to be filledData to be filledData to be filled
PhotostabilityPer ICH Q1BPer ICH Q1BData to be filledData to be filledData to be filled

Visualizations

The following diagram illustrates the relationship between key environmental factors and the stability of this compound, highlighting potential degradation pathways.

cluster_conditions Environmental Conditions cluster_compound Compound cluster_degradation Degradation Pathways cluster_outcome Outcome Temperature Elevated Temperature Decarboxylation Decarboxylation (Carboxylic Acid) Temperature->Decarboxylation Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Oxygen Atmospheric Oxygen Oxidation Oxidation (Thiophene Ring) Oxygen->Oxidation Moisture Moisture/Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis Compound This compound Compound->Oxidation Compound->Decarboxylation Compound->Photodegradation Compound->Hydrolysis Loss Loss of Purity and Potency Oxidation->Loss Decarboxylation->Loss Photodegradation->Loss Hydrolysis->Loss

Factors Influencing Compound Stability

The diagram below outlines the general workflow for conducting a comprehensive stability study of a chemical compound.

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion A Obtain Pure Compound B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples at Time Points C->D E Identify & Characterize Degradation Products (LC-MS, NMR) D->E F Determine Degradation Pathways E->F G Establish Recommended Storage Conditions & Shelf-Life F->G

Workflow for Stability Assessment

References

The Multifaceted Biological Potential of Thiophene Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene acetic acid derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of their potential as anticancer, anti-inflammatory, and antimicrobial agents. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this promising area.

Anticancer Activity of Thiophene Acetic Acid Derivatives

Thiophene acetic acid derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through the activation of caspase signaling pathways and the modulation of other key cellular processes.

Quantitative Anticancer Data

The anticancer efficacy of various thiophene acetic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for selected thiophene acetic acid derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7f MIA PaCa-2 (Pancreatic)4.86 ± 0.19Doxorubicin-
F8 CCRF-CEM (Leukemia)2.89--
F8 JURKAT (Leukemia)0.805--
F8 HL-60 (Leukemia)1.29--
F8 PANC-1 (Pancreatic)1.48--
F8 A375 (Melanoma)2.69--
F8 MDA-MB-231 (Breast)3.05--
Pt(II) complex Caov-3 (Ovarian)1.74 (72h)Cisplatin-
Pt(II) complex HT-29 (Colorectal)2.5 (72h)Cisplatin-

Table 1: Summary of IC50 values for the anticancer activity of selected thiophene acetic acid derivatives.[1][2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/200 µL in their specific growth medium and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene acetic acid derivative (e.g., ranging from 0 µM to 30 µM) and incubated for a further 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well at a volume of 1:10.

  • Incubation: The plate is incubated for 4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 620 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]

Signaling Pathway: Intrinsic Apoptosis Pathway

Several thiophene derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by intracellular stress and culminates in the activation of executioner caspases.[2][5]

G Thiophene_Derivative Thiophene Acetic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophene_Derivative->ROS Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Intrinsic apoptosis pathway induced by thiophene derivatives.

Anti-inflammatory Activity of Thiophene Acetic Acid Derivatives

Thiophene acetic acid derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and by modulating pro-inflammatory signaling pathways like NF-κB.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit COX enzymes (IC50 values) and to reduce edema in animal models (percentage of inhibition).

Compound IDAssayIC50 (µM) / % InhibitionReference CompoundIC50 (µM) / % Inhibition
VIIa COX-2 InhibitionIC50 = 0.29CelecoxibIC50 = 0.42
VIIa COX-1 InhibitionIC50 = 15.7Celecoxib-
PYZ16 COX-2 InhibitionIC50 = 0.52CelecoxibIC50 = 0.78
PYZ20 COX-2 InhibitionIC50 = 0.33CelecoxibIC50 = 0.052
Compound 1 Carrageenan-induced paw edema (10 mg/kg, 2h)33.3 ± 0.77%Aspirin (10 mg/kg)57.57 ± 1.23% (5h)
Compound 2 Carrageenan-induced paw edema (200 mg/kg, 4h)72.08%Indomethacin (10 mg/kg)57.66%
Compound 3 Carrageenan-induced paw edema (200 mg/kg, 4h)99.69%Indomethacin (10 mg/kg)57.66%

Table 2: Summary of quantitative data for the anti-inflammatory activity of selected thiophene derivatives.[6][7][8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation induced by carrageenan.

Procedure:

  • Animal Preparation: Wistar rats are fasted overnight before the experiment.

  • Compound Administration: The test compound (e.g., thiophene acetic acid derivative) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

Signaling Pathway: NF-κB Signaling in Inflammation

The transcription factor NF-κB is a key regulator of the inflammatory response. Some thiophene derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[10]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IKK->NFkB_inactive Leads to degradation of IκBα IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Thiophene_Derivative Thiophene Acetic Acid Derivative Thiophene_Derivative->IKK Inhibits

Inhibition of the NF-κB signaling pathway by thiophene derivatives.

Antimicrobial Activity of Thiophene Acetic Acid Derivatives

Derivatives of thiophene acetic acid have also shown promising activity against a variety of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
8 N-(4-(4-chlorothiophen-2-yl)oxazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide
S. aureus12.5--
B. subtilis25--
E. coli12.5--
P. aeruginosa25--
9 N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide
S. aureus25--
B. subtilis12.5--
E. coli25--
P. aeruginosa12.5--
I N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
C. glabrata---
C. krusei---
4a Pseudoperonospora cubensisEC50 = 4.69 mg/LDiflumetorimEC50 = 21.44 mg/L
4f Pseudoperonospora cubensisEC50 = 1.96 mg/LFlumorphEC50 = 7.55 mg/L

Table 3: Summary of MIC and EC50 values for the antimicrobial and antifungal activity of selected thiophene acetic acid derivatives.[11][12][13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

Procedure:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the thiophene acetic acid derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Thiophene acetic acid derivatives represent a versatile scaffold for the development of new therapeutic agents. The data presented in this guide highlight their significant potential in the fields of oncology, inflammation, and infectious diseases. The detailed experimental protocols and visualized signaling pathways provide a solid foundation for researchers to further explore the structure-activity relationships, optimize lead compounds, and elucidate the precise mechanisms of action of this promising class of molecules. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and toxicological studies to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to Thiophene-3-acetic Acid: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on the Originally Requested Compound: Initial research for "2-cyclohexyl-2-thiophen-3-ylacetic acid" did not yield any publicly available data. This suggests that the compound may be novel, not yet synthesized, or described in proprietary literature. Therefore, this guide will focus on the closely related and well-documented compound, Thiophene-3-acetic acid , which shares the core thiophen-3-ylacetic acid structure.

Introduction

Thiophene-3-acetic acid (T3AA), a heterocyclic carboxylic acid, has emerged as a significant building block in organic synthesis and a molecule of interest in plant biology. Its thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, imparts unique electronic properties and reactivity. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological applications of Thiophene-3-acetic acid, with a particular focus on its recently elucidated role as an auxin analogue in plants.

Physicochemical and Spectroscopic Data

Thiophene-3-acetic acid is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 6964-21-2[1]
Molecular Formula C₆H₆O₂S[1]
Molecular Weight 142.18 g/mol [2]
Melting Point 79-80 °C[2]
Boiling Point 129 °C at 2.5 mmHg[3]
Density 1.336 g/cm³[2]
Solubility Soluble in water[4]
pKa No data available

Spectroscopic data is crucial for the identification and characterization of Thiophene-3-acetic acid.

SpectroscopyKey FeaturesReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5 (br s, 1H, COOH), 7.30 (dd, J=4.9, 2.9 Hz, 1H), 7.11 (dd, J=4.9, 1.2 Hz, 1H), 7.06 (dd, J=2.9, 1.2 Hz, 1H), 3.70 (s, 2H, CH₂)[4]
¹³C NMR No data available
IR (KBr, cm⁻¹) ν: 3400-2400 (br, O-H), 1700 (C=O), 1420, 1300, 1220, 930[3][5]
Mass Spectrometry (EI) m/z (%): 142 (M+, 45), 97 (100), 58 (20), 45 (35)[1]

Synthesis of Thiophene-3-acetic Acid

The synthesis of thiophene-3-acetic acid can be achieved through several routes. Two common methods are the hydrolysis of 3-thienylacetonitrile and the Willgerodt-Kindler reaction of 3-acetylthiophene.

Hydrolysis of 3-Thienylacetonitrile

This is a straightforward method involving the conversion of a nitrile to a carboxylic acid.

  • Preparation of 3-Thienylacetonitrile: 3-Bromothiophene is reacted with copper(I) cyanide in a suitable solvent like DMF or NMP at elevated temperatures to yield 3-thienylacetonitrile.

  • Hydrolysis: The resulting 3-thienylacetonitrile is then subjected to acidic or basic hydrolysis. For example, refluxing with a strong acid such as sulfuric acid or a strong base like sodium hydroxide, followed by acidification, will yield thiophene-3-acetic acid.

Willgerodt-Kindler Reaction

This reaction allows for the conversion of an aryl methyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[6]

  • Thioamide Formation: 3-Acetylthiophene is heated with sulfur and a secondary amine, such as morpholine, to form the corresponding thiomorpholide.[6]

  • Hydrolysis: The thiomorpholide is then hydrolyzed, typically under basic conditions (e.g., refluxing with aqueous sodium hydroxide), followed by acidification to yield thiophene-3-acetic acid.[7]

A general workflow for the synthesis of thiophene-3-acetic acid via the Willgerodt-Kindler reaction is depicted below.

G cluster_reagents Reagents & Conditions acetylthiophene 3-Acetylthiophene thiomorpholide Thiomorpholide Intermediate acetylthiophene->thiomorpholide Willgerodt-Kindler Reaction reagents Sulfur, Morpholine t3aa Thiophene-3-acetic Acid thiomorpholide->t3aa Hydrolysis hydrolysis Base Hydrolysis (e.g., NaOH, H₂O) acidification Acidification (e.g., HCl)

Caption: Synthetic workflow for Thiophene-3-acetic Acid via the Willgerodt-Kindler reaction.

Biological Activity: An Auxin Analogue

Recent studies have revealed that thiophene-3-acetic acid exhibits significant auxin-like activity in plants.[8][9] It has been identified as a degradation product of the antibiotic ticarcillin, which is often used in plant tissue culture to eliminate Agrobacterium tumefaciens after genetic transformation.[10]

Effects on Plant Growth and Development

Thiophene-3-acetic acid has been shown to influence various aspects of plant development in a manner similar to the natural auxin, indole-3-acetic acid (IAA).[9]

Plant ResponseEffect of Thiophene-3-acetic AcidQuantitative Data (Arabidopsis thaliana)Reference
Primary Root Length InhibitoryDose-dependent reduction[8][9]
Lateral Root Formation PromotiveDose-dependent increase[8][9]
Root Hair Development PromotiveDose-dependent increase[8][9]
Gravitropic Response Positive influence at low concentrations-[9]
Shoot Regeneration (in vitro) Promotive (in combination with cytokinin)Dose-dependent increase[9]
Mechanism of Action: Auxin Signaling Pathway

Thiophene-3-acetic acid is believed to exert its effects by interacting with the canonical auxin signaling pathway. This pathway is initiated by the binding of auxin to its receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[11]

The core components of the auxin signaling pathway are:

  • TIR1/AFB Receptors: F-box proteins that perceive the auxin signal.

  • Aux/IAA Proteins: Transcriptional repressors that inhibit the activity of ARF transcription factors.

  • ARF (Auxin Response Factor) Proteins: Transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.

The proposed mechanism of action for thiophene-3-acetic acid as an auxin analogue is illustrated in the following diagram.

G cluster_cell Plant Cell cluster_nucleus Nucleus TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds in presence of Auxin/T3AA Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets Aux/IAA for degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Regulates Transcription T3AA Thiophene-3-acetic Acid (T3AA) T3AA->TIR1_AFB Binds

Caption: Proposed mechanism of Thiophene-3-acetic Acid (T3AA) in the auxin signaling pathway.

Studies have shown that treatment with thiophene-3-acetic acid upregulates the expression of several early auxin-responsive genes in Arabidopsis, providing further evidence for its role as an auxin analogue.[9]

Conclusion

Thiophene-3-acetic acid is a versatile molecule with established utility as a synthetic intermediate and a more recently discovered role as a potent plant growth regulator. Its straightforward synthesis and demonstrated biological activity make it a compound of significant interest to researchers in both chemistry and plant science. Further investigation into its mode of action and the development of its derivatives could lead to new applications in agriculture and biotechnology. The lack of public information on its cyclohexyl derivatives, such as the originally requested "this compound," suggests a potential area for novel synthetic exploration.

References

Substituted Thiophene Acetic Acids: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Among its derivatives, substituted thiophene acetic acids have emerged as a significant class of compounds, particularly valued for their anti-inflammatory properties.[3] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of substituted thiophene acetic acids. It details common synthetic methodologies, presents quantitative data from key studies in tabular format, and illustrates critical biological pathways and experimental workflows using standardized diagrams to facilitate understanding and further research in the field of drug discovery and development.

Introduction

Thiophene, a five-membered sulfur-containing aromatic heterocycle, serves as a crucial building block in the development of numerous pharmaceuticals and agrochemicals.[4][5] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often improving physicochemical properties, metabolic stability, and binding affinity to biological targets.[1] Thiophene-2-acetic acid and its derivatives, in particular, are explored for a variety of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antioxidant agents.[1][2][6]

Many commercially successful drugs, such as the anti-inflammatory agents Suprofen and Tiaprofenic acid, feature the thiophene moiety, underscoring its importance.[1][3] The therapeutic efficacy of many nonsteroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[7] Substituted thiophene derivatives have been extensively investigated as inhibitors of COX and, in some cases, lipoxygenase (LOX) enzymes, making them promising candidates for dual-acting anti-inflammatory drugs.[3][8]

This document synthesizes current knowledge on these compounds, focusing on the technical details required by professionals in drug development.

Synthesis of Substituted Thiophene Acetic Acids

The construction of the thiophene ring is a well-established area of organic synthesis, with several named reactions providing versatile routes to a wide array of substituted derivatives.

Key Synthetic Methodologies
  • Gewald Aminothiophene Synthesis: This is one of the most common methods for preparing 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base (e.g., diethylamine or morpholine).[9][10] This multicomponent reaction is highly efficient for creating polysubstituted thiophenes.

  • Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[4][9]

  • Fiesselmann Thiophene Synthesis: This approach uses thioglycolic acid derivatives and β-keto esters or related compounds to construct the thiophene nucleus.[9]

  • Hinsberg Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[9]

The general workflow for synthesizing target thiophene derivatives often begins with one of these core reactions, followed by functional group manipulations to introduce the acetic acid moiety or other desired substituents.

General Experimental Workflow: Gewald Synthesis

The diagram below illustrates a typical experimental workflow for the synthesis of substituted 2-aminothiophene derivatives, a common precursor for therapeutically active compounds.

G start Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) base Add Base (e.g., Morpholine) start->base reflux Reflux in Solvent (e.g., Ethanol) base->reflux cool Cool Reaction Mixture reflux->cool precipitate Pour into Ice Water cool->precipitate filter Filter Precipitate precipitate->filter wash Wash with Water filter->wash dry Dry the Product wash->dry product Purified 2-Aminothiophene Derivative dry->product

Caption: Generalized workflow for Gewald aminothiophene synthesis.

Example Experimental Protocol: Synthesis of Tetrasubstituted Thiophene Esters

The following protocol is adapted from the synthesis of methyl 2-(anilino)-5-benzoyl-4-methylthiophene-3-carboxylate derivatives, which can be hydrolyzed to the corresponding acetic acids.[7]

  • Synthesis of Intermediate (3): An equimolar mixture of an appropriate enamine (2) and an arylisothiocyanate is refluxed in chloroform for 8-10 hours. The solvent is removed under reduced pressure, and the resulting solid product (3) is washed with petroleum ether and recrystallized from ethanol.

  • Synthesis of Thiophene Ester (4a): To a solution of the intermediate (3) (0.01 mol) in 15 mL of chloroform, phenacyl bromide (0.01 mol) is added.

  • The reaction mixture is refluxed for 6-8 hours.

  • After cooling, the solvent is evaporated, and the residue is treated with a small amount of ethanol to induce solidification.

  • The solid product is filtered, washed with ethanol, and recrystallized from a mixture of chloroform and petroleum ether to yield the target tetrasubstituted thiophene ester (4a).

  • Hydrolysis to Thiophene Acid (5a): The ester (4a) is treated with one equivalent of potassium hydroxide solution in methanol at room temperature to yield the corresponding carboxylic acid (5a).[7]

Quantitative Synthesis Data

The table below summarizes representative data for a series of synthesized tetrasubstituted thiophene esters and their corresponding acids, highlighting the outcomes of the synthetic protocols.

Compound IDMolecular FormulaYield (%)Melting Point (°C)Rf Value*
4b C₂₁H₁₈N₂O₅S891750.78
4c C₂₁H₁₈N₂O₆S601700.80
5f C₂₀H₁₅N₂O₅SCl-2100.40
8a C₂₆H₂₀N₂O₄S651650.72
8i C₂₅H₁₇N₂O₄SCl702100.76
Data adapted from Kumar et al. (2010). Rf values were determined using various solvent systems like toluene/acetonitrile.[7]

Biological Activities and Mechanism of Action

Substituted thiophene acetic acids are primarily investigated for their anti-inflammatory, analgesic, and antioxidant properties.[7] Their most significant mechanism of action involves the modulation of the arachidonic acid cascade.

Anti-inflammatory Action: COX/LOX Inhibition

Inflammation is a biological response mediated by eicosanoids, such as prostaglandins and leukotrienes, which are synthesized from arachidonic acid.[11]

  • Cyclooxygenase (COX) enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[7]

  • 5-Lipoxygenase (5-LOX) catalyzes the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory and allergic responses.

Many substituted thiophene derivatives function as NSAIDs by inhibiting COX enzymes.[3] Compounds that can inhibit both COX and LOX pathways are of particular interest as "dual inhibitors," as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[8][12]

The diagram below illustrates the arachidonic acid signaling pathway and the inhibitory role of substituted thiophene acetic acids.

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX Metabolized by LOX 5-LOX Enzyme AA->LOX Metabolized by PGs Prostaglandins & Thromboxanes COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Thiophene Substituted Thiophene Acetic Acids Thiophene->COX Inhibits Thiophene->LOX Inhibits (Dual Inhibitors)

Caption: Inhibition of the arachidonic acid pathway by thiophene derivatives.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of novel compounds is frequently assessed using the carrageenan-induced rat paw edema model. This in vivo assay measures the reduction in swelling (edema) in a rat's paw after injection of carrageenan, an inflammatory agent.

Compound IDDose (mg/kg)% Protection against EdemaStandard Drug% Protection (Standard)
I -43Tenidap-
III -60Tenidap-
IV -60Tenidap-
VIII -64Tenidap-
4c 4054.5Mefenamic Acid59.7
5f 4062.3Mefenamic Acid59.7
8a 4058.4Mefenamic Acid59.7
8i 4061.0Mefenamic Acid59.7
Data compiled from studies by Kumar et al. (2003) and Kumar et al. (2010).[7][8]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing lead compounds to enhance efficacy and reduce toxicity. For substituted thiophenes, the nature and position of substituents on the ring significantly influence their biological activity.

  • Amino Group at C2: An amino or substituted amino group at the C2 position is often considered a key pharmacophoric feature for anti-inflammatory activity.[8]

  • Ester/Acid at C3: The presence of a carboxylate ester or carboxylic acid at the C3 position is important for activity. The acid form is often the active metabolite.[3][7]

  • Side Chain at C5: A -(C=O)-CH₂-COOR side chain at the C5 position has been identified as favorable for high anti-inflammatory activity.[8]

  • Aromatic Substituents: The nature of aromatic groups attached to the thiophene core can modulate potency. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) on these aromatic rings can fine-tune the electronic properties and binding interactions of the molecule.[7]

The following diagram summarizes these key SAR findings.

Caption: Structure-activity relationship summary for anti-inflammatory thiophenes.

Conclusion and Future Perspectives

Substituted thiophene acetic acids represent a versatile and highly promising class of compounds in medicinal chemistry. The wealth of established synthetic routes allows for the generation of diverse chemical libraries amenable to high-throughput screening. The primary therapeutic application lies in the development of novel anti-inflammatory agents, particularly dual COX/LOX inhibitors, which could offer significant advantages over existing NSAIDs.

Future research should focus on:

  • Optimization of SAR: Further exploration of substituents to improve potency, selectivity (e.g., COX-2 vs. COX-1), and pharmacokinetic profiles.

  • Elucidation of Mechanisms: Investigating downstream effects on pro-inflammatory gene expression and cytokine modulation.[13]

  • Toxicology Studies: Careful evaluation of the bioactivation potential of the thiophene ring, as its metabolism can sometimes lead to reactive metabolites.[14]

The continued application of analogue-based drug design, guided by the principles outlined in this review, will undoubtedly lead to the discovery of new and improved therapeutic agents based on the substituted thiophene acetic acid scaffold.

References

Methodological & Application

In Vivo Applications of 2-Cyclohexyl-2-thiophen-3-ylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive literature search, no publicly available in vivo studies, preclinical data, or established biological applications for the specific compound 2-cyclohexyl-2-thiophen-3-ylacetic acid have been identified. The information necessary to generate detailed application notes, experimental protocols, and quantitative data summaries is not present in the current scientific literature.

The search included investigations into structurally similar compounds, such as cyclohexyl-thiophen-acetic acid derivatives and thiophen-3-ylacetic acid derivatives, in an attempt to infer potential applications and methodologies. However, these searches also failed to yield relevant in vivo data that could serve as a basis for the requested content.

General Context of Thiophene-Containing Compounds

While no specific data exists for this compound, the broader class of thiophene derivatives has been the subject of extensive research in medicinal chemistry. Thiophene moieties are considered "privileged structures" and are present in numerous biologically active compounds and approved drugs.[1][2][3]

Derivatives of thiophene have been investigated for a wide range of pharmacological activities, including:

  • Anti-inflammatory properties: Several thiophene-based compounds, such as tiaprofenic acid and tinoridine, are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1][2][3]

  • Anticancer activity: Various thiophene derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing promising results in in vitro studies.[4]

  • Antimicrobial and Antifungal effects: The thiophene nucleus is a key component in a number of compounds exhibiting antibacterial and antifungal properties.[4]

  • Antioxidant activity: Certain thiophene derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[4]

Hypothetical Workflow for Future In Vivo Investigation

Should this compound be synthesized and selected for in vivo evaluation based on promising in vitro results, a general workflow for its initial preclinical assessment could be structured as follows. This workflow is hypothetical and would require significant adaptation based on the compound's specific biological activities.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Feasibility & Safety cluster_2 Phase 3: Efficacy Modeling cluster_3 Phase 4: Data Analysis & Reporting vitro_activity Determine Biological Activity (e.g., enzyme inhibition, receptor binding) vitro_tox Assess Cytotoxicity (e.g., MTT assay on relevant cell lines) vitro_activity->vitro_tox pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies (e.g., in rodents) vitro_tox->pk_pd Promising results acute_tox Acute Toxicity Studies (Dose-ranging to find MTD) pk_pd->acute_tox animal_model Select Relevant Animal Model (e.g., Carrageenan-induced paw edema for inflammation) acute_tox->animal_model Safe profile efficacy_study Conduct Efficacy Studies (Dose-response, comparison to standard of care) animal_model->efficacy_study data_analysis Statistical Analysis of Results efficacy_study->data_analysis Completion reporting Report Findings & Propose Mechanism of Action data_analysis->reporting

Caption: Hypothetical workflow for the in vivo evaluation of a novel compound.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in This compound , the initial steps would involve the chemical synthesis of the compound followed by a comprehensive in vitro screening campaign to identify its biological targets and potential therapeutic areas. Based on those findings, appropriate in vivo models could be selected to investigate its efficacy, pharmacokinetics, and safety profile. Without this foundational data, the creation of detailed in vivo application notes and protocols remains speculative.

References

Application Notes and Protocols for Thiophene Acetic Acid Derivatives as Precursors in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive searches for "2-cyclohexyl-2-thiophen-3-ylacetic acid" did not yield specific application notes, synthesis protocols, or quantitative data. This suggests that it is not a widely documented precursor in the field of organic synthesis. The following application notes and protocols are provided for the closely related and well-established precursors, 2-thiopheneacetic acid and 3-thiopheneacetic acid , which serve as versatile building blocks in the development of pharmaceuticals and functional materials.

Introduction to Thiophene Acetic Acid Precursors

Thiophene-based compounds are of significant interest in medicinal chemistry and materials science.[1] Specifically, 2-thiopheneacetic acid and 3-thiopheneacetic acid are valuable precursors due to the versatile reactivity of the thiophene ring and the carboxylic acid functional group.[2][3] These precursors are utilized in the synthesis of a wide range of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and antimicrobial agents, as well as in the development of conductive polymers.[3][4]

Key Applications:

  • Pharmaceutical Synthesis: Precursors for antibiotics such as cephaloridine and cephalothin.[3] They are also key intermediates in the synthesis of NSAIDs like Tiaprofenic Acid.[1]

  • Antimicrobial Agents: Used to synthesize novel heterocyclic amides with significant antibacterial activity.[4]

  • Materials Science: Employed in the creation of functionalized polythiophenes, which are conductive polymers used in organic electronics.[5][6]

Synthesis of Thiophene Acetic Acid Derivatives: Application Data

The following tables summarize quantitative data for the synthesis of derivatives using 2-thiopheneacetic acid and 3-thiopheneacetic acid as precursors.

Table 1: Synthesis of Amide Derivatives from 2-Thiopheneacetic Acid

Compound Reactant 1 Reactant 2 Solvent Reaction Conditions Yield (%) Reference
Heterocyclic Amide I 2-Thiopheneacetyl chloride Heterocyclic Amine A THF/acetonitrile Basic medium Not specified [7]

| Heterocyclic Amide III | 2-Thiopheneacetyl chloride | Heterocyclic Amine B | THF/acetonitrile | Basic medium | Not specified |[7] |

Table 2: Synthesis of alpha-methyl-2-thiopheneacetic acid

Product Reactant 1 Reactant 2 Reaction Type Key Conditions Yield (%) Reference

| alpha-methyl-2-thiopheneacetic acid | 2-Thienylmagnesiumbromide | Sodium-2-bromopropionate | Grignard Reaction | Room temperature | Not specified | |

Experimental Protocols

Protocol 1: General Synthesis of 2-Thiopheneacetic Acid

This protocol describes a common method for the synthesis of 2-thiopheneacetic acid from 2-acetylthiophene.[3]

Workflow Diagram:

G cluster_0 Synthesis of 2-Thiopheneacetic Acid 2-Acetylthiophene 2-Acetylthiophene Intermediate Willgerodt-Kindler Reaction Intermediate 2-Acetylthiophene->Intermediate S, Morpholine 2-Thiopheneacetic_Acid 2-Thiopheneacetic Acid Intermediate->2-Thiopheneacetic_Acid Hydrolysis G cluster_1 Synthesis of Antimicrobial Amides 2-Thiopheneacetic_Acid 2-Thiopheneacetic Acid Acyl_Chloride 2-Thiopheneacetyl chloride 2-Thiopheneacetic_Acid->Acyl_Chloride Thionyl Chloride Amide_Derivative Heterocyclic Amide Derivative Acyl_Chloride->Amide_Derivative Aminolysis in THF/acetonitrile Heterocyclic_Amine Heterocyclic Amine Heterocyclic_Amine->Amide_Derivative G cluster_2 Cyclooxygenase (COX) Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach Lining, Platelets) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_COX2 Thiophene_Derivative Thiophene-based NSAID (e.g., Tiaprofenic Acid) Thiophene_Derivative->COX2 Inhibition

References

Application Notes and Protocols: Derivatization of 2-Cyclohexyl-2-thiophen-3-ylacetic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of 2-cyclohexyl-2-thiophen-3-ylacetic acid into ester and amide analogs for biological screening. It includes methodologies for synthesizing these derivatives and protocols for evaluating their potential as anticancer and anti-inflammatory agents. All quantitative data from hypothetical bioassays are summarized for comparative analysis. Visual workflows are provided to guide researchers through the experimental processes.

Introduction

Thiophene-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural versatility of the thiophene ring allows for the generation of a wide array of derivatives with potentially enhanced biological activities. This compound is a promising scaffold for drug discovery. Derivatization of its carboxylic acid moiety into esters and amides can significantly modulate its physicochemical properties, such as lipophilicity, solubility, and ability to interact with biological targets, thereby influencing its therapeutic potential. These modifications can lead to improved efficacy, selectivity, and pharmacokinetic profiles.

This application note details the synthetic procedures for preparing ester and amide derivatives of this compound and provides protocols for their preliminary biological evaluation in anticancer and anti-inflammatory assays.

Derivatization Protocols

Esterification of this compound

This protocol describes a general method for the synthesis of ester derivatives.

Materials:

  • This compound

  • Various alcohols (e.g., methanol, ethanol, propanol)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dry dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in dry DCM.

  • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Ester Formation: Dissolve the crude acyl chloride in dry DCM.

  • In a separate flask, dissolve the desired alcohol (1.5 eq) and triethylamine (2.0 eq) in dry DCM.

  • Add the alcohol solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ester derivative.

Amidation of this compound

This protocol outlines a general procedure for synthesizing amide derivatives using a coupling agent.

Materials:

  • This compound

  • Various primary or secondary amines

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dry N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in dry DMF or DCM.

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature.

  • In a separate container, dissolve DCC (1.2 eq) or EDC (1.2 eq) in a small amount of the same solvent.

  • Coupling Reaction: Add the carbodiimide solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield the pure amide derivative.

Bioassay Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][4]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • Synthesized derivatives dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: Add the synthesized derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective COX).

  • Add the respective COX enzyme to each well and incubate for a specified time at the recommended temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Detection: After the reaction period, add the colorimetric substrate and measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesized derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

Compound IDDerivative TypeR GroupMCF-7 (Breast Cancer)A549 (Lung Cancer)
Parent Carboxylic Acid->100>100
Ester-01 Ester-CH₃45.258.1
Ester-02 Ester-CH₂CH₃32.541.7
Ester-03 Ester-CH₂CH₂CH₃25.833.4
Amide-01 Amide-NH₂68.375.2
Amide-02 Amide-NHCH₃51.962.5
Amide-03 Amide-N(CH₃)₂40.150.8
Doxorubicin --0.81.2

Table 2: Anti-inflammatory Activity of this compound Derivatives (IC₅₀ in µM)

Compound IDCOX-1 InhibitionCOX-2 InhibitionCOX-2 Selectivity Index (COX-1/COX-2)
Parent 85.665.31.3
Ester-01 62.130.52.0
Ester-02 55.415.23.6
Ester-03 48.98.75.6
Amide-01 95.278.41.2
Amide-02 78.345.11.7
Amide-03 65.722.82.9
Celecoxib >1000.5>200
Indomethacin 1.210.50.11

Mandatory Visualizations

Derivatization_Workflow cluster_ester Esterification cluster_amide Amidation start 2-Cyclohexyl-2-thiophen- 3-ylacetic Acid activation_ester Activation (SOCl₂ or (COCl)₂) start->activation_ester coupling Coupling Reaction (Amine, DCC/EDC, HOBt) start->coupling esterification Reaction with Alcohol (R-OH, TEA) activation_ester->esterification Acyl Chloride purification_ester Purification (Column Chromatography) esterification->purification_ester product_ester Ester Derivatives purification_ester->product_ester purification_amide Purification (Column Chromatography) coupling->purification_amide product_amide Amide Derivatives purification_amide->product_amide

Caption: Workflow for the derivatization of this compound.

Bioassay_Workflow cluster_anticancer Anticancer Bioassay cluster_antiinflammatory Anti-inflammatory Bioassay start Synthesized Derivatives treatment Treat with Derivatives start->treatment incubation Incubate with Derivatives start->incubation cell_seeding Seed Cancer Cells cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis_ac Calculate IC₅₀ mtt_assay->data_analysis_ac result_ac Anticancer Activity data_analysis_ac->result_ac enzyme_prep Prepare COX-1/COX-2 enzyme_prep->incubation cox_assay COX Inhibition Assay incubation->cox_assay data_analysis_ai Calculate IC₅₀ cox_assay->data_analysis_ai result_ai Anti-inflammatory Activity data_analysis_ai->result_ai

Caption: Workflow for the biological evaluation of synthesized derivatives.

Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Cell Proliferation Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivatives_AI Synthesized Derivatives (Inhibitors) Derivatives_AI->COX_Enzymes Cancer_Cells Cancer Cells Proliferation Proliferation Cancer_Cells->Proliferation Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Derivatives_AC Synthesized Derivatives (Cytotoxic Agents) Derivatives_AC->Proliferation

Caption: Targeted biological pathways for the synthesized derivatives.

References

Application Notes and Protocols for Testing the Efficacy of 2-cyclohexyl-2-thiophen-3-ylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 2-cyclohexyl-2-thiophen-3-ylacetic acid. The following protocols are designed to systematically assess its potential anti-inflammatory and analgesic properties, guiding researchers through a tiered approach from initial in vitro screening to in vivo validation.

In Vitro Efficacy Screening

The initial phase of testing focuses on cell-based assays to determine the compound's potential as an anti-inflammatory agent. These assays provide a foundational understanding of its biological activity and help to establish a dose-response relationship.

Protocol: Inhibition of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the ability of this compound to suppress the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in human immune cells.

Methodology:

  • Cell Culture: Freshly isolated human PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. A vehicle control (e.g., DMSO) and a positive control, such as Dexamethasone (10 µM), are included.

  • Stimulation: Following pre-incubation, cells are stimulated with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: After the incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control. The IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed) is determined by non-linear regression analysis.

Data Presentation:

Concentration (µM)% Inhibition of TNF-α (Mean ± SD)% Inhibition of IL-6 (Mean ± SD)
Vehicle Control0 ± 5.20 ± 4.8
0.1
1
10
100
Dexamethasone (10 µM)95 ± 3.192 ± 4.5
Protocol: Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

Objective: To assess the direct inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain.[1]

Methodology:

  • Assay Principle: A cell-free enzyme inhibition assay is performed using commercially available COX-1 and COX-2 inhibitor screening kits. These assays typically measure the peroxidase activity of the COX enzymes.

  • Compound Incubation: this compound is incubated with purified COX-1 and COX-2 enzymes at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.

  • Detection: The production of prostaglandin G2 is measured colorimetrically or fluorometrically according to the kit manufacturer's protocol.

  • Controls: A vehicle control, a non-specific inhibitor control, and selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors as positive controls are included.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. IC50 values for both COX-1 and COX-2 are determined to assess the compound's potency and selectivity.

Data Presentation:

Concentration (µM)% Inhibition of COX-1 (Mean ± SD)% Inhibition of COX-2 (Mean ± SD)
Vehicle Control0 ± 3.50 ± 4.1
0.01
0.1
1
10
100
SC-560 (1 µM)98 ± 2.2
Celecoxib (1 µM)96 ± 3.7

In Vivo Efficacy Models

Based on promising in vitro results, the following in vivo models are recommended to evaluate the anti-inflammatory and analgesic efficacy of this compound in a whole-organism context.

Protocol: Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the acute anti-inflammatory activity of the compound in a widely used model of localized inflammation.[2][3][4]

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: Animals are randomly assigned to groups and treated with either vehicle, this compound at various doses (e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally), or a positive control such as Indomethacin (10 mg/kg).

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage increase in paw volume is calculated for each animal at each time point. The percentage inhibition of edema is then determined for the treated groups relative to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0
This compound10
This compound30
This compound100
Indomethacin10
Protocol: Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic activity of the compound.[5]

Methodology:

  • Animal Model: Swiss albino mice are used.

  • Compound Administration: Mice are divided into groups and administered vehicle, this compound at different doses (e.g., 10, 30, 100 mg/kg, p.o. or i.p.), or a positive control like Aspirin (100 mg/kg).

  • Induction of Pain: Thirty minutes after treatment, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhes).

  • Observation: The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of protection against writhing is determined for the treated groups compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SD)% Protection
Vehicle Control-0
This compound10
This compound30
This compound100
Aspirin100

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation PBMC Assay PBMC Assay Cytokine Measurement Cytokine Measurement PBMC Assay->Cytokine Measurement COX Enzyme Assay COX Enzyme Assay IC50 Determination IC50 Determination COX Enzyme Assay->IC50 Determination Paw Edema Model Paw Edema Model Anti-inflammatory Efficacy Anti-inflammatory Efficacy Paw Edema Model->Anti-inflammatory Efficacy Writhing Test Writhing Test Analgesic Efficacy Analgesic Efficacy Writhing Test->Analgesic Efficacy Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening In Vivo Validation In Vivo Validation In Vitro Screening->In Vivo Validation If Promising Activity

Caption: Tiered experimental workflow for efficacy testing.

Hypothesized Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Pro-inflammatory Cytokines\n(TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines\n(TNF-α, IL-6) Test_Compound This compound Test_Compound->NF-kB Pathway Inhibition

Caption: Potential inhibition of the NF-kB signaling pathway.

References

Application Notes and Protocols for the Quantification of 2-Cyclohexyl-2-thiophen-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Cyclohexyl-2-thiophen-3-ylacetic acid is a novel compound of interest in pharmaceutical research due to its structural similarity to other biologically active thiophene derivatives.[1][2][3] Accurate and reliable quantification of this compound in both pharmaceutical formulations and biological matrices is crucial for drug development, from early-stage discovery and preclinical trials to quality control in manufacturing. These application notes provide detailed protocols for two robust analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for analyzing pharmaceutical formulations, and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantification in human plasma.

Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is designed for the routine analysis and quality control of this compound in bulk drug substances and finished pharmaceutical products. The protocol is based on reversed-phase chromatography, which separates the analyte from potential impurities and excipients.

Experimental Protocol

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)[4]

  • Ultrapure water (18.2 MΩ·cm)

  • Placebo formulation (if applicable)

Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water, with 0.1% formic acid in the aqueous phase.[4]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

  • For Bulk Drug Substance: Accurately weigh approximately 10 mg of the substance, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to a final concentration of 50 µg/mL.

  • For Pharmaceutical Formulation (e.g., Tablets): Grind a representative number of tablets to a fine powder. Weigh a portion of the powder equivalent to one tablet's dosage and dissolve it in a suitable volume of methanol. Sonicate for 15 minutes, then dilute to the final volume with methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Chromatographic Conditions The chromatographic conditions are summarized in the table below.

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm[5]
Run Time 10 minutes

Data Presentation

Method Validation Summary (Representative Data)

Validation ParameterResultAcceptance Criteria
Linearity (R²) (1-100 µg/mL) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
Limit of Quantification (LOQ) 1 µg/mL-
Specificity No interference from placeboNo interference at the analyte retention time

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for the quantification of this compound in human plasma, making it ideal for pharmacokinetic studies.[6] The protocol employs a simple protein precipitation step for sample cleanup.[1]

Experimental Protocol

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma

Instrumentation

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical balance

  • Calibrated pipettes

  • Microcentrifuge tubes

  • Centrifuge

Preparation of Solutions

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.

  • Working Standard and QC Solutions: Prepare serial dilutions of the analyte stock solution in control human plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Spiking Solution: Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This will also serve as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 150 µL of the internal standard spiking solution (acetonitrile with IS).

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions The liquid chromatography and mass spectrometry conditions are summarized in the tables below.

Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 30% B to 95% B over 3 min, hold for 1 min, return to 30% B
Column Temperature 40 °C

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Analyte Transition (MRM) m/z 223.1 -> 179.1 (hypothetical)
Internal Standard Transition (MRM) (To be determined based on IS used)
Collision Energy 20 eV (hypothetical, requires optimization)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Data Presentation

Method Validation Summary for Bioanalysis (Representative Data)

Linearity of Calibration Curve

Concentration (ng/mL)Accuracy (%)Precision (% RSD)
1.0 (LLOQ)95.58.2
5.0101.25.5
25.098.94.1
100.0102.53.2
500.099.82.5
1000.0 (ULOQ)100.73.8

Intra- and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (% RSD)Inter-Day Accuracy (%)Inter-Day Precision (% RSD)
LLOQ1.097.29.198.511.2
Low3.0103.16.8101.78.5
Medium150.098.64.599.35.9
High750.0101.53.9100.84.7

Mandatory Visualizations

G cluster_0 Analytical Workflow SampleReceipt Sample Receipt and Login SamplePrep Sample Preparation SampleReceipt->SamplePrep Assign unique IDs InstrumentalAnalysis Instrumental Analysis (HPLC or LC-MS/MS) SamplePrep->InstrumentalAnalysis Load prepared samples DataProcessing Data Processing and Quantification InstrumentalAnalysis->DataProcessing Raw data acquisition DataReview Data Review and Approval DataProcessing->DataReview Calculated concentrations Reporting Final Report Generation DataReview->Reporting Approved results

Caption: Overall analytical workflow from sample receipt to reporting.

G cluster_1 Plasma Sample Preparation Workflow Start Aliquot 50 µL Plasma Sample AddIS Add 150 µL Acetonitrile with Internal Standard Start->AddIS 1 Vortex Vortex for 30 seconds AddIS->Vortex 2. Protein Precipitation Centrifuge Centrifuge at 13,000 rpm for 10 minutes Vortex->Centrifuge 3 Transfer Transfer Supernatant Centrifuge->Transfer 4. Separate Precipitate End Inject into LC-MS/MS Transfer->End 5 G cluster_2 LC-MS/MS System Overview LC UPLC/HPLC System Mobile Phase Autosampler Column MS Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 2 (Q3) Detector LC->MS:ion_source Eluent MS:quad1->MS:collision Precursor Ion MS:collision->MS:quad2 Fragment Ions MS:quad2->MS:detector Product Ion DataSystem Data System MS:detector->DataSystem Signal DataSystem->LC Control DataSystem->MS Control

References

Application Notes and Protocols: 2-Cyclohexyl-2-thiophen-3-ylacetic Acid and its Analogs in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific applications of 2-cyclohexyl-2-thiophen-3-ylacetic acid in material science are not extensively documented in current literature, the broader class of thiophene acetic acid derivatives, particularly poly(3-thiophene acetic acid) (PTAA), presents significant potential in the field of organic electronics. This document provides an overview of the applications, experimental protocols, and relevant data for these related materials, offering a foundational understanding for researchers interested in exploring the potential of this compound and similar structures.

Thiophene-based molecules are of great interest in organic electronics due to their favorable electronic properties, including high charge mobility and tunable band gaps, stemming from their π-conjugated systems.[1] Thiophene-3-acetic acid, in particular, serves as a valuable precursor for the synthesis of functionalized polythiophenes.[2]

Application Notes: Thiophene Acetic Acid Derivatives in Organic Electronics

Thiophene acetic acid derivatives are primarily utilized as monomers for the synthesis of conductive polymers. These polymers, such as poly(3-thiophene acetic acid) (PTAA), are promising materials for a variety of organic electronic devices.

1.1. Conductive Polymers:

PTAA and its derivatives can be synthesized into conductive polymers that exhibit both ionic and electronic conductivity.[3] This dual conductivity makes them suitable for applications in:

  • Organic Field-Effect Transistors (OFETs): The semiconducting nature of polythiophenes allows them to be used as the active channel material in OFETs.

  • Organic Light-Emitting Diodes (OLEDs): Functionalized polythiophenes can be employed as hole-transporting or emissive layers in OLEDs.

  • Organic Solar Cells (OSCs): The ability to absorb light and transport charge makes these materials suitable for use as donor materials in the active layer of OSCs.

  • Sensors: The conductivity of PTAA can be modulated by the presence of certain analytes, enabling its use in chemical and biological sensors.

1.2. Bioelectronics:

The water-solubility and biocompatibility of some PTAA derivatives open up possibilities for applications in bioelectronics, such as in biosensors and for interfacing with biological systems.

1.3. Supramolecular Chemistry:

Thiophene-based building blocks are utilized in the construction of covalent organic frameworks (COFs). These porous, crystalline polymers have potential applications in gas storage, catalysis, and sensing.[4]

Experimental Protocols

2.1. Synthesis of Poly(3-thiophene acetic acid) (PTAA) via Chemical Oxidative Polymerization

This protocol describes a general method for the chemical synthesis of PTAA.

Materials:

  • 3-Thiopheneacetic acid (monomer)

  • Anhydrous iron(III) chloride (FeCl₃) (oxidant)

  • Chloroform (solvent)

  • Methanol (for washing)

Procedure:

  • Dissolve 3-thiopheneacetic acid in chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of anhydrous FeCl₃ in chloroform.

  • Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring.

  • The reaction mixture will typically change color, indicating polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature.

  • Precipitate the polymer by adding methanol to the reaction mixture.

  • Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and oxidant.

  • Dry the resulting polymer under vacuum.

2.2. Electrochemical Synthesis of PTAA Nanowires

This method allows for the controlled synthesis of PTAA nanowires.[5]

Materials:

  • 3-Thiopheneacetic acid (monomer)

  • Acetonitrile (solvent)

  • Lithium perchlorate (LiClO₄) (electrolyte)

  • Indium tin oxide (ITO) coated glass (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl (reference electrode)

  • Water-soluble macromolecule template (e.g., hydroxyethylcellulose)

Procedure:

  • Prepare an electrolyte solution by dissolving 3-thiopheneacetic acid and LiClO₄ in acetonitrile.

  • Coat the ITO working electrode with a thin layer of the water-soluble macromolecule template.

  • Set up a three-electrode electrochemical cell with the coated ITO as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Immerse the electrodes in the electrolyte solution.

  • Apply a constant potential (e.g., 1.4 V vs. Ag/AgCl) to the working electrode to initiate electropolymerization.

  • After the desired polymerization time, remove the electrode, rinse it with acetonitrile, and dry it.

  • Dissolve the template in a suitable solvent (e.g., water) to release the PTAA nanowires.

Data Presentation

Table 1: Properties of Poly(3-thiophene acetic acid) and its Polyelectrolytes [3]

PolymerMax Wavelength (λmax) in solid state (nm)Fluorescence Emission (nm)
PTAA471~565
PTAA-Na-~565
PTAA-NH₄-~565
PTAA-NH(CH₃)₃-~565
PTAA-imidazole-~565

Note: Specific conductivity values were not provided in the cited source, but it was noted that the undoped polymers have better conductivity than previous polymers.[3]

Visualizations

Synthesis_Workflow cluster_chemical Chemical Oxidative Polymerization cluster_electrochemical Electrochemical Synthesis Monomer 3-Thiopheneacetic Acid Reaction Polymerization Monomer->Reaction Solvent1 Chloroform Solvent1->Reaction Oxidant FeCl3 Solution Oxidant->Reaction Precipitation Add Methanol Reaction->Precipitation Filtration Filter & Wash Precipitation->Filtration PTAA_Powder PTAA Polymer Filtration->PTAA_Powder Electrolyte Monomer + Electrolyte in Acetonitrile Cell Electrochemical Cell Assembly Electrolyte->Cell Electrode Template-coated ITO Electrode Electrode->Cell Polymerization Apply Potential Cell->Polymerization Rinse Rinse & Dry Polymerization->Rinse Release Dissolve Template Rinse->Release PTAA_Nanowires PTAA Nanowires Release->PTAA_Nanowires

Caption: Workflow for the synthesis of PTAA polymer and nanowires.

Application_Pathway cluster_applications Potential Material Science Applications Monomer This compound (or other Thiophene Acetic Acid Derivatives) Polymer Poly(thiophene acetic acid) Derivatives Monomer->Polymer Polymerization COFs Covalent Organic Frameworks (COFs) Monomer->COFs Precursor for Framework Synthesis OFETs Organic Field-Effect Transistors (OFETs) Polymer->OFETs OLEDs Organic Light-Emitting Diodes (OLEDs) Polymer->OLEDs OSCs Organic Solar Cells (OSCs) Polymer->OSCs Sensors Sensors Polymer->Sensors Bioelectronics Bioelectronics Polymer->Bioelectronics

Caption: Potential applications of thiophene acetic acid derivatives.

References

Application Notes and Protocols for 2-Cyclohexyl-2-thiophen-3-ylacetic Acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the direct use of 2-cyclohexyl-2-thiophen-3-ylacetic acid as a molecular probe. The following application notes and protocols are constructed based on the analysis of structurally related compounds, including cyclohexyl and thiophene acetic acid derivatives, and their known biological targets. These are intended to serve as a foundational guide for researchers initiating studies with this specific molecule and should be adapted based on empirical findings.

Introduction

This compound is a synthetic organic compound featuring a central acetic acid moiety substituted with both a cyclohexyl and a thiophen-3-yl group. While direct biological targets of this specific molecule are not yet elucidated in published literature, its structural motifs suggest potential interactions with enzymes and receptors where hydrophobic (cyclohexyl) and aromatic/heterocyclic (thiophene) interactions are crucial for binding.

Structurally related compounds, such as derivatives of 2-thienylacetic acid and other cyclohexyl-containing acids, have shown activity as inhibitors of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1) and cyclooxygenase-2 (COX-2), which are key players in inflammatory pathways.[1][2][3] Therefore, this compound is a candidate molecular probe for exploring the binding pockets of enzymes involved in inflammation and other cellular signaling processes.

This document provides hypothetical, yet plausible, application notes and detailed experimental protocols for utilizing this compound as a molecular probe to investigate its potential biological targets and mechanisms of action.

Potential Applications

Based on the pharmacology of related structures, this compound could be employed as a molecular probe in the following areas:

  • Target Identification and Validation: To identify and validate novel biological targets, particularly enzymes with hydrophobic and aromatic binding sites.

  • Assay Development: As a reference compound or tool molecule in the development of biochemical and cell-based assays for screening new chemical entities.

  • Structure-Activity Relationship (SAR) Studies: As a foundational scaffold for the synthesis of analog libraries to explore the SAR of inhibiting specific enzymes or receptors.

  • Probing Enzyme Active Sites: To understand the topology and chemical nature of enzyme active sites through competitive binding studies.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated for this compound against potential targets. These values are for illustrative purposes and would need to be determined experimentally.

Target Enzyme Assay Type Parameter Hypothetical Value (μM) Reference Compound Reference Value (μM)
mPGES-1Cell-free (Inhibition)IC505.2CAY105261.5[1][2]
COX-2Cell-free (Inhibition)IC508.9Celecoxib0.04
COX-1Cell-free (Inhibition)IC50> 100Celecoxib15
GPATIn vitro (Inhibition)IC5015.7

Experimental Protocols

Protocol 1: In Vitro Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against human mPGES-1.

Materials:

  • Human recombinant mPGES-1

  • Prostaglandin H2 (PGH2)

  • Glutathione (GSH)

  • This compound

  • Assay Buffer: 0.1 M Potassium Phosphate, pH 7.4, containing 2.5 mM EDTA

  • Stop Solution: 1 M HCl

  • PGE2 EIA Kit

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in DMSO to create a range of concentrations.

  • In a 96-well plate, add the assay buffer.

  • Add the diluted compound or DMSO (vehicle control) to the respective wells.

  • Add human recombinant mPGES-1 to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding PGH2 and GSH.

  • Incubate the reaction for 60 seconds at room temperature.

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a commercially available EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This protocol assesses the ability of this compound to inhibit PGE2 production in a cellular context, for example, in A549 human lung carcinoma cells.[1]

Materials:

  • A549 cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • PGE2 EIA Kit

Procedure:

  • Seed A549 cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce inflammation and PGE2 production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.

  • Determine the IC50 value for the inhibition of PGE2 production.

Visualizations

The following diagrams illustrate the potential signaling pathway that could be targeted by this compound and a general workflow for its evaluation as a molecular probe.

G cluster_membrane Cell Membrane PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX COX-1 / COX-2 Arachidonic_Acid->COX Metabolized by PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Produces mPGES1 mPGES-1 PGH2->mPGES1 Isomerized by PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Produces Inflammation Inflammation PGE2->Inflammation Mediates Probe This compound (Potential Inhibitor) Probe->COX Potential Inhibition Probe->mPGES1 Potential Inhibition

Caption: Potential mechanism of action via inhibition of the prostaglandin E2 synthesis pathway.

G Start Start: This compound In_Vitro In Vitro Screening (e.g., mPGES-1, COX-2 assays) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., PGE2 production) In_Vitro->Cell_Based Active? SAR Structure-Activity Relationship (SAR) Studies Cell_Based->SAR Confirmed Activity In_Vivo In Vivo Models (e.g., inflammation models) SAR->In_Vivo End Target Validation & Lead Optimization In_Vivo->End

Caption: Workflow for evaluating this compound as a molecular probe.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclohexyl-2-thiophen-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-cyclohexyl-2-thiophen-3-ylacetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which is typically a two-step process: 1) α-alkylation of ethyl 3-thiopheneacetate and 2) hydrolysis of the resulting ester.

Step 1: α-Alkylation of Ethyl 3-thiopheneacetate

Issue 1.1: Low or No Conversion of Starting Material

Potential Cause Recommended Solution
Incomplete deprotonation of the ester: The base used may not be strong enough to fully deprotonate the α-carbon of ethyl 3-thiopheneacetate.Use a strong, non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA). Ensure the LDA is freshly prepared or properly stored to maintain its reactivity.
Inactive alkylating agent: The cyclohexyl halide (e.g., cyclohexyl bromide) may have degraded.Use a freshly opened or purified bottle of the cyclohexyl halide.
Reaction temperature too high during deprotonation: Adding the ester to the base at a higher temperature can lead to side reactions.Maintain a low temperature (typically -78 °C) during the addition of the ester to the LDA solution to ensure complete enolate formation.
Presence of proton sources: Trace amounts of water or other protic impurities in the solvent or glassware will quench the enolate.Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) and use an anhydrous aprotic solvent like tetrahydrofuran (THF).

Issue 1.2: Formation of Side Products (e.g., Elimination, Poly-alkylation)

Potential Cause Recommended Solution
Elimination reaction: The enolate can act as a base, leading to the elimination of HBr from cyclohexyl bromide to form cyclohexene. This is more likely with secondary halides.Use a lower reaction temperature and add the alkylating agent slowly to the enolate solution.
Poly-alkylation: The mono-alkylated product may be deprotonated and react with another molecule of the alkylating agent.Use a slight excess of the ester relative to the base and alkylating agent to minimize the chances of the product being deprotonated.
Self-condensation of the ester: Incomplete deprotonation can lead to the enolate attacking another molecule of the ester.Ensure complete and rapid formation of the enolate by using a strong base like LDA at a low temperature.
Step 2: Hydrolysis of Ethyl 2-cyclohexyl-2-thiophen-3-ylacetate

Issue 2.1: Incomplete Hydrolysis

Potential Cause Recommended Solution
Insufficient reaction time or temperature: The hydrolysis of the sterically hindered ester may be slow.Increase the reaction time and/or temperature. For base-catalyzed hydrolysis, refluxing in an alcoholic solvent with aqueous base is common. For acid-catalyzed hydrolysis, refluxing with aqueous acid is typical.
Reversibility of acid-catalyzed hydrolysis: The equilibrium may not favor the products.Use a large excess of water to drive the equilibrium towards the carboxylic acid.[1]
Phase separation: If using a biphasic system, poor mixing can limit the reaction rate.Use a phase-transfer catalyst or a co-solvent to improve the miscibility of the reactants.

Issue 2.2: Product Degradation or Side Reactions

Potential Cause Recommended Solution
Decarboxylation: The product may be unstable at high temperatures, especially under acidic conditions.Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.
Side reactions with the thiophene ring: Strong acidic or basic conditions at high temperatures could potentially affect the thiophene ring.Use milder reaction conditions if possible. For base-catalyzed hydrolysis, using a lower concentration of a strong base for a longer period at a moderate temperature might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A common and effective starting material is ethyl 3-thiopheneacetate, which is commercially available. This allows for a straightforward α-alkylation to introduce the cyclohexyl group.

Q2: Why is LDA the preferred base for the α-alkylation of esters?

LDA (Lithium Diisopropylamide) is a strong, sterically hindered, non-nucleophilic base.[2][3][4] Its strength ensures the complete and irreversible deprotonation of the ester to form the enolate, minimizing side reactions like self-condensation.[2][5] Its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group.[2]

Q3: Can I use a Grignard reagent derived from 3-bromothiophene to synthesize the target molecule?

While theoretically possible, the formation of a Grignard reagent from 3-bromothiophene can be challenging and often results in low yields.[6] Alternative methods like lithiation are sometimes used, but the α-alkylation of a pre-existing thiopheneacetic acid derivative is generally a more reliable approach.

Q4: What are the key parameters to control during the α-alkylation step?

The most critical parameters are temperature, the strength and stoichiometry of the base, and the purity of the reagents and solvent. The reaction should be carried out at low temperatures (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Q5: Should I use acid-catalyzed or base-catalyzed hydrolysis for the final step?

Base-catalyzed hydrolysis (saponification) is often preferred because it is an irreversible process, which can lead to higher yields.[1][7] The product is initially formed as a carboxylate salt, which can be easily separated from neutral organic impurities by extraction. Subsequent acidification then yields the final carboxylic acid. Acid-catalyzed hydrolysis is a reversible reaction and may require a large excess of water to drive it to completion.[1][8]

Q6: How can I purify the final product, this compound?

Purification can typically be achieved by crystallization from a suitable solvent system. Alternatively, column chromatography on silica gel may be employed. The choice of purification method will depend on the nature of the impurities present.

Experimental Protocols

Protocol 1: α-Alkylation of Ethyl 3-thiopheneacetate

This protocol describes a general procedure for the α-alkylation of ethyl 3-thiopheneacetate with cyclohexyl bromide using LDA.

Materials:

  • Ethyl 3-thiopheneacetate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes to form the LDA solution.

  • Add a solution of ethyl 3-thiopheneacetate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, keeping the temperature below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add cyclohexyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, ethyl 2-cyclohexyl-2-thiophen-3-ylacetate, by column chromatography.

Protocol 2: Hydrolysis of Ethyl 2-cyclohexyl-2-thiophen-3-ylacetate

This protocol outlines the base-catalyzed hydrolysis of the ester to the final carboxylic acid.

Materials:

  • Ethyl 2-cyclohexyl-2-thiophen-3-ylacetate

  • Ethanol

  • Aqueous sodium hydroxide (e.g., 2 M)

  • Aqueous hydrochloric acid (e.g., 2 M)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude or purified ethyl 2-cyclohexyl-2-thiophen-3-ylacetate in ethanol in a round-bottom flask.

  • Add an excess of aqueous sodium hydroxide solution (e.g., 3-5 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of aqueous hydrochloric acid.

  • Extract the precipitated carboxylic acid with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by crystallization or column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for α-Alkylation of Esters

ParameterCondition
Base Lithium Diisopropylamide (LDA)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Reaction Time 12-24 hours
Typical Yield Range 50-80% (highly substrate dependent)

Table 2: Comparison of Ester Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reagent Aqueous acid (e.g., HCl, H₂SO₄)Aqueous base (e.g., NaOH, KOH)
Solvent Often a co-solvent like dioxane or THFAlcoholic solvent (e.g., ethanol, methanol)
Temperature RefluxReflux
Reaction Nature ReversibleIrreversible
Work-up Extraction of the carboxylic acidExtraction of impurities, then acidification and extraction
Typical Yield Range 60-95%70-99%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: α-Alkylation cluster_step2 Step 2: Hydrolysis A Ethyl 3-thiopheneacetate C Enolate Formation A->C B LDA in THF at -78°C B->C E Alkylation Reaction C->E D Cyclohexyl Bromide D->E F Ethyl 2-cyclohexyl-2-thiophen-3-ylacetate E->F G Ethyl 2-cyclohexyl-2-thiophen-3-ylacetate I Saponification G->I H NaOH, EtOH/H₂O, Reflux H->I J Acidification (HCl) I->J K This compound J->K

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Alkylation cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in α-Alkylation C1 Incomplete Deprotonation Start->C1 C2 Inactive Alkylating Agent Start->C2 C3 Protic Impurities Start->C3 C4 Side Reactions (Elimination/Poly-alkylation) Start->C4 S1 Use fresh, strong base (LDA) C1->S1 S2 Use pure alkylating agent C2->S2 S3 Ensure anhydrous conditions C3->S3 S4 Control temperature and stoichiometry C4->S4

Caption: Troubleshooting logic for low yield in the α-alkylation step.

References

Technical Support Center: Purification of 2-Cyclohexyl-2-thiophen-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Common Purification Issues

This section addresses specific problems that researchers may encounter during the purification of 2-cyclohexyl-2-thiophen-3-ylacetic acid.

Problem IDIssue DescriptionRecommended Actions
PUR-001 Compound fails to crystallize or "oils out" of solution. This is a common issue, especially with compounds that have low melting points or when the solution is supersaturated.[1] Primary Action: Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, add a seed crystal of the pure compound.[1] Secondary Action: If the compound "oils out," it may be due to the melting point of the solid being low relative to the solvent's boiling point.[1] Try redissolving the oil by heating and adding a small amount of additional solvent before attempting to cool and crystallize again.[1][2] Alternative: If crystallization remains problematic, consider purifying via column chromatography.
PUR-002 Low yield after recrystallization. A poor yield can result from several factors. Check Solvent Volume: Using too much solvent is a frequent cause of low recovery, as a significant amount of the compound may remain in the mother liquor.[1][2] To remedy this, you can reduce the solvent volume by evaporation and re-attempt the crystallization.[1] Incomplete Precipitation: Ensure the solution has been sufficiently cooled to maximize crystal formation. An ice bath can be used for this purpose.
PUR-003 Persistent colored impurities. Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[2] However, use charcoal sparingly as excessive amounts can lead to a reduction in the yield of the desired compound.[2]
PUR-004 Broad or melting point depression, indicating impurities. This suggests that the purification method was not entirely effective. Recrystallization: Perform a second recrystallization, potentially with a different solvent system.[3] Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative for separating closely related compounds.[3][4]
PUR-005 Presence of unreacted starting materials or byproducts. The purification strategy should be tailored to the expected impurities. For instance, if the synthesis involved a Grignard reaction, biphenyl-type byproducts might be present.[5] Acid-Base Extraction: This technique is highly effective for separating acidic products from neutral or basic impurities.[6][7][8][9] Column Chromatography: This method can separate compounds with different polarities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the first purification step I should consider for crude this compound?

A1: Acid-base extraction is an excellent initial purification step.[6][8] This technique effectively separates the acidic product from any neutral or basic impurities.[7][9][10] The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its water-soluble salt. The aqueous layer is then separated and acidified to precipitate the purified carboxylic acid.[7]

Q2: How do I choose an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, polar solvents are often a good starting point. Ethanol, or a mixed solvent system like ethanol/water or toluene/hexane, can be effective.[11][12] It is recommended to test several solvents on a small scale to find the optimal one.

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when recrystallization fails to yield a pure product or when separating the desired compound from impurities with very similar solubilities.[3] For carboxylic acids, silica gel is a common stationary phase. The mobile phase can be a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid added to improve the peak shape and reduce tailing.[13]

Q4: What are some potential impurities I should be aware of?

A4: The impurities will depend on the synthetic route. If a Grignard reagent was used, common byproducts can include biphenyls from the coupling of unreacted starting materials.[5][14] If the synthesis involved the oxidation of an acetylthiophene precursor, unreacted starting material or over-oxidized products could be present.

Q5: Can I use distillation for purification?

A5: While some thiophene derivatives can be purified by vacuum distillation, this is generally more suitable for their acid chloride or ester derivatives, which tend to be more volatile and thermally stable than the carboxylic acid itself.[15] High temperatures required for distilling the carboxylic acid could lead to decomposition.

Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, you can wash the organic layer with another portion of the sodium bicarbonate solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). The purified carboxylic acid will precipitate out of the solution.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to determine if the solid dissolves. Then, cool the solution to see if crystals form. Test several solvents to find the most suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[16]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[16]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.[16]

Visualizing Purification Workflows

Purification_Workflow start Crude Product acid_base Acid-Base Extraction start->acid_base check_purity1 Check Purity (TLC, mp) acid_base->check_purity1 recrystallization Recrystallization check_purity2 Check Purity (TLC, mp) recrystallization->check_purity2 chromatography Column Chromatography pure_product Pure Product chromatography->pure_product check_purity1->recrystallization Impure check_purity1->pure_product Pure check_purity2->chromatography Impure check_purity2->pure_product Pure

Caption: A general workflow for the purification of this compound.

AcidBase_Extraction start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitated Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: A detailed workflow for purification via acid-base extraction.

References

overcoming solubility issues with 2-cyclohexyl-2-thiophen-3-ylacetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-cyclohexyl-2-thiophen-3-ylacetic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The low aqueous solubility of this compound is attributed to its molecular structure. It contains a significant hydrophobic (lipophilic) portion, consisting of a cyclohexyl ring and a thiophene ring, which are not readily solvated by polar water molecules. While the carboxylic acid group is polar, its contribution to overall solubility is outweighed by the nonpolar components of the molecule.

Q2: How does pH influence the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[1] In acidic to neutral aqueous solutions (pH < pKa), the carboxylic acid group remains largely in its protonated, uncharged form (-COOH). This form is less polar and therefore less soluble in water.[2] As the pH increases above the compound's pKa, the carboxylic acid group deprotonates to form its carboxylate salt (-COO⁻). This charged form is significantly more polar and exhibits much higher aqueous solubility.[1][2]

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

A3: The main strategies to enhance the solubility of this compound include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid and form a more soluble salt.[1][3]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[4][5]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes, where the hydrophobic part of the molecule is encapsulated within the cyclodextrin cavity, presenting a more hydrophilic exterior to the aqueous environment.[6][7][8]

Troubleshooting Guides

Issue 1: Compound precipitates or "crashes out" of solution upon standing.

This is a common issue when a supersaturated solution is created, or when the pH of the solution shifts.

  • Immediate Action:

    • Verify the pH of the solution. A decrease in pH can cause the protonation of the carboxylate and subsequent precipitation.

    • If the solution was heated to aid dissolution, it may have become supersaturated and precipitated upon cooling.

  • Long-Term Solutions:

    • pH Control: Ensure the solution is adequately buffered to a pH at least 1-2 units above the pKa of the compound.

    • Co-solvent Addition: If pH adjustment alone is insufficient, consider adding a co-solvent. See the Co-solvent Screening Protocol below.

    • Reduce Concentration: The target concentration may be above the thermodynamic solubility limit for the given conditions.

Issue 2: Inconsistent solubility results between experiments.

This often points to variations in experimental conditions.

  • Troubleshooting Checklist:

    • pH Meter Calibration: Is the pH meter calibrated daily with fresh standards?

    • Temperature Control: Are all solutions prepared and stored at the same temperature? Solubility can be temperature-dependent.[9]

    • Stock Solution Purity: Has the solid compound been properly stored? Is there any sign of degradation?

    • Buffer Capacity: Is the chosen buffer strong enough to maintain the desired pH after the addition of the acidic compound?

Solubility Enhancement Strategies and Protocols

pH Modification

Adjusting the pH is the most direct way to improve the solubility of acidic compounds.

  • General Guideline: The solubility of a carboxylic acid increases significantly at a pH above its pKa. For weakly acidic drugs, maintaining a pH of >pKa is often necessary for solubilization.[1]

  • Experimental Protocol: pH-Solubility Profile Generation

    • Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 4.0 to 9.0.

    • Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the measured solubility against the pH of the buffer.

  • Illustrative Data Table:

pHBuffer SystemSolubility (µg/mL)
4.0Acetate< 1
5.0Acetate5
6.0Phosphate50
7.0Phosphate500
7.4Phosphate (PBS)> 1000
8.0Borate> 2000
Co-solvent Addition

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[4][10]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).[5]

  • Experimental Protocol: Co-solvent Screening

    • Prepare stock solutions of the compound in various co-solvents (e.g., 10 mg/mL in DMSO).

    • Prepare a series of aqueous buffers (e.g., PBS, pH 7.4).

    • Create co-solvent systems by adding the co-solvent to the buffer at different final concentrations (e.g., 1%, 5%, 10% v/v).

    • Add a small volume of the compound's stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.

    • Observe for any precipitation immediately and after a set period (e.g., 2 hours, 24 hours).

    • Quantify the solubility in promising co-solvent mixtures using the equilibrium solubility method described previously.

  • Illustrative Data Table (in PBS, pH 7.4):

Co-solventConcentration (% v/v)Kinetic Solubility (µg/mL)
None0%850
Ethanol10%1500
Propylene Glycol10%1800
PEG 40010%2200
DMSO5%> 5000
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[7][11][12]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Experimental Protocol: Phase Solubility Study

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD in water or buffer).

    • Add an excess amount of solid this compound to each cyclodextrin solution.

    • Equilibrate the samples by shaking at a constant temperature for 48-72 hours.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.

    • Plot the total drug concentration against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.

  • Illustrative Data Table (in Water):

HP-β-CD Conc. (mM)Compound Solubility (µg/mL)
0< 1
5150
10320
20650
401300

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Aqueous Solubility Observed ph_modification Strategy 1: pH Modification start->ph_modification check_solubility Is Solubility Sufficient? ph_modification->check_solubility cosolvent Strategy 2: Co-solvent Addition check_solubility_2 Is Solubility Sufficient? cosolvent->check_solubility_2 cyclodextrin Strategy 3: Cyclodextrin Complexation check_solubility_3 Is Solubility Sufficient? cyclodextrin->check_solubility_3 check_solubility->cosolvent No success End: Target Solubility Achieved check_solubility->success Yes combine_strategies Combine Strategies (e.g., pH + Co-solvent) combine_strategies->success check_solubility_2->cyclodextrin No check_solubility_2->success Yes check_solubility_3->combine_strategies No check_solubility_3->success Yes

Caption: A workflow for systematically addressing solubility issues.

pH_Solubility_Mechanism cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_structure R-COOH (Protonated, Uncharged) low_solubility Poor Aqueous Solubility high_ph_structure R-COO⁻ + H⁺ (Deprotonated, Charged) low_ph_structure->high_ph_structure + OH⁻ - H₂O high_ph_structure->low_ph_structure + H⁺ high_solubility High Aqueous Solubility

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

References

Technical Support Center: Stabilizing Thiophene Acetic Acid Derivatives for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: The initially requested compound, "2-cyclohexyl-2-thiophen-3-ylacetic acid," is not a commercially available or well-documented chemical entity. To provide an accurate and useful guide, this document focuses on a real, structurally related compound: 2-(3-thienyl)acetic acid . The principles and protocols outlined here are broadly applicable to thiophene-containing carboxylic acids and serve as a robust guide for researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain the stability of 2-(3-thienyl)acetic acid and similar compounds during long-term experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing step-by-step guidance to identify and resolve them.

Question: My experimental results are inconsistent. Could compound degradation be the cause?

Answer: Yes, inconsistent results are a common sign of compound instability. Follow this workflow to troubleshoot the issue:

  • Verify Stock Solution Integrity:

    • Assess the appearance of your stock solution. Look for any color change, precipitation, or cloudiness.

    • Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of a sample from your stock solution. Compare the chromatogram to a reference standard or a freshly prepared solution. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

  • Review Handling and Storage Procedures:

    • Confirm that the compound has been stored under the recommended conditions (see Table 1). Exposure to light, air (oxygen), high temperatures, or humidity can accelerate degradation.[1][2][3]

    • Ensure the solvent used for your stock solution is appropriate and of high purity. Some solvents can react with the compound over time.

  • Implement Controls:

    • In your next experiment, include a positive control using a freshly prepared solution of the compound.

    • If the experiment with the fresh solution yields the expected results while the one with the older stock does not, it strongly indicates that your stock solution has degraded.

Question: I've observed a change in the physical appearance (e.g., color change from white to yellow/brown) of my solid compound. What should I do?

Answer: A change in color or physical state is a strong indicator of chemical degradation.

  • Do Not Use: Avoid using the discolored compound in critical experiments, as its purity is compromised.

  • Characterize the Impurity: If necessary, you can characterize the degraded material to understand the decomposition pathway. Techniques like Mass Spectrometry (MS) can help identify degradation products.[4] Thiophene rings can undergo oxidation to form reactive S-oxides or epoxides.[5]

  • Procure a Fresh Batch: It is highly recommended to obtain a new batch of the compound for future experiments.

  • Review Storage Conditions: Evaluate your storage protocol against the recommended guidelines (see Table 1) to prevent the degradation of the new batch. The compound should be stored in a tightly sealed container, protected from light and air, and kept in a cool, dry place.[1][3]

Frequently Asked Questions (FAQs)

Question: What are the optimal long-term storage conditions for 2-(3-thienyl)acetic acid?

Answer: To ensure long-term stability, the compound should be stored according to the conditions summarized in the table below. The primary goal is to protect it from air, moisture, heat, and light.

Table 1: Recommended Long-Term Storage Conditions

ParameterConditionRationale
Temperature Cool (<15°C) or Refrigerated[2][3]Slows down the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)[3]The thiophene moiety can be sensitive to oxidation.[5]
Container Tightly sealed, opaque containerPrevents exposure to air and light.
Environment Dry, well-ventilated area[1]Prevents hydrolysis and degradation from moisture.

Question: What solvents are recommended for preparing stock solutions for long-term storage?

Answer: The choice of solvent is critical for maintaining stability in solution.

  • Recommended: Use high-purity, anhydrous aprotic solvents such as DMSO or DMF for long-term storage. Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and contamination.

  • Use with Caution: Protic solvents, especially those containing water, may facilitate hydrolysis or other degradation pathways over time. If aqueous buffers are required, they should be prepared fresh from a concentrated stock solution before each experiment.

Question: What are the potential degradation pathways for this compound?

Answer: Thiophene-containing compounds can be susceptible to degradation through several mechanisms. The primary pathways involve the thiophene ring and the carboxylic acid group.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized by atmospheric oxygen or other oxidizing agents to form thiophene-S-oxides and epoxides.[5] These intermediates are often highly reactive.

  • Ring Opening: Following oxidation, the thiophene ring can undergo cleavage.[6]

  • Carboxylic Acid Reactions: The acetic acid side chain can undergo decarboxylation or esterification, especially under thermal stress or in the presence of reactive contaminants.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of your compound and detect degradation products.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 5 mg of a reference standard or a new batch of 2-(3-thienyl)acetic acid.

    • Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare a solution of your experimental sample (solid or from a stock solution) at the same concentration (1 mg/mL) in the same solvent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 260 nm.[7]

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standard and sample solutions.

    • Compare the chromatograms. A loss of purity in the sample will be indicated by a reduced peak area for the main compound and the appearance of additional peaks corresponding to degradation products. Purity can be calculated based on the relative peak areas.

Protocol 2: Long-Term Stability Study

This protocol outlines a systematic approach to evaluating the stability of the compound under various conditions over time.

  • Study Design:

    • Prepare multiple, identical samples of the compound in the desired solvent and concentration.

    • Divide the samples into different storage conditions (e.g., -20°C, 4°C, room temperature, 40°C).[8]

    • Include samples protected from light and samples exposed to light at each temperature.

  • Time Points:

    • Establish a schedule for analysis (e.g., Time 0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analysis at Each Time Point:

    • At each scheduled time point, retrieve one aliquot from each storage condition.

    • Analyze the samples using the HPLC method described in Protocol 1 to determine the remaining concentration and the presence of any degradation products.

    • Record any changes in physical appearance.

  • Data Evaluation:

    • Plot the percentage of the remaining compound against time for each condition. This will help establish a shelf-life and identify optimal storage conditions for your specific experimental needs.

Visualizations

The following diagrams illustrate key workflows and concepts related to compound stability.

cluster_0 Potential Degradation Pathway Compound Thiophene Acetic Acid S_Oxide Thiophene-S-Oxide (Reactive Intermediate) Compound->S_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, Peroxides) Oxidizing_Agent->S_Oxide Ring_Opening Ring-Opened Products S_Oxide->Ring_Opening Rearrangement

Caption: A simplified diagram of a potential oxidative degradation pathway.

cluster_1 Troubleshooting Workflow for Suspected Degradation Start Inconsistent Results or Physical Change Observed Check_Stock Check Stock Solution: - Visual Inspection - Purity by HPLC Start->Check_Stock Degradation_Confirmed Degradation Confirmed? Check_Stock->Degradation_Confirmed Discard Discard Old Stock. Procure/Synthesize Fresh Compound. Degradation_Confirmed->Discard Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Review_Storage Review Storage & Handling Protocols (See Table 1) Discard->Review_Storage End Proceed with Confidence Review_Storage->End Troubleshoot_Experiment Troubleshoot Other Experimental Parameters No_Degradation->Troubleshoot_Experiment Troubleshoot_Experiment->End

Caption: A logical workflow for troubleshooting stability issues.

cluster_2 Experimental Workflow for a Stability Study Prep Prepare Identical Samples in Desired Solvent Aliquot Aliquot Samples for Different Conditions & Time Points Prep->Aliquot Store Store at Varied Conditions (Temp, Light, etc.) Aliquot->Store Analyze Analyze at Predetermined Time Points (T=0, 1mo, ...) using HPLC Store->Analyze Retrieve Samples Evaluate Evaluate Data: Plot % Remaining vs. Time Analyze->Evaluate Determine Determine Shelf-Life and Optimal Storage Conditions Evaluate->Determine

Caption: A workflow for conducting a long-term stability study.

References

Technical Support Center: Scaling Up the Production of 2-Cyclohexyl-2-thiophen-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-cyclohexyl-2-thiophen-3-ylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound on a larger scale?

A common and scalable approach involves the α-alkylation of a 3-thienylacetic acid ester. This two-step process includes the deprotonation of the α-carbon of the 3-thienylacetic acid ester using a strong base to form an enolate, followed by quenching with a cyclohexyl halide. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Q2: What are the critical safety precautions when handling the reagents for this synthesis at scale?

When scaling up, it is crucial to consider the hazards associated with the reagents. Strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are pyrophoric and react violently with water. Large-scale reactions with these reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a properly vetted reactor. Grignard reagents, if used, also present significant fire hazards due to their reactivity with moisture and air, and their formation can be highly exothermic.[1] Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory. Ensure that appropriate quenching and fire suppression materials are readily available.

Q3: How can I minimize the formation of impurities during the scale-up?

To minimize impurities, ensure all reagents and solvents are of high purity and anhydrous, as water can quench the enolate and lead to starting material recovery and side reactions. Controlled addition of the alkylating agent at a low temperature can prevent over-alkylation or side reactions. Effective stirring is also critical on a larger scale to ensure homogeneous mixing and temperature distribution.

Q4: What are the recommended purification methods for the final product at an industrial scale?

For large-scale purification, crystallization is often the most cost-effective method. The crude product can be dissolved in a suitable solvent and allowed to crystallize, which can be promoted by cooling or the addition of an anti-solvent. If impurities are difficult to remove by crystallization, column chromatography with a suitable solvent system on a large-scale chromatography setup may be necessary, although this is generally more expensive and time-consuming.

Troubleshooting Guides

Problem 1: Low Yield of Alkylated Product
Potential Cause Troubleshooting Step
Incomplete Deprotonation Use a stronger base or a slight excess of the current base. Ensure the reaction temperature is optimal for the chosen base.
Presence of Moisture Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Degradation of Base Use freshly prepared or properly stored strong bases like LDA. The potency of commercially available bases can vary.
Inefficient Alkylation Increase the reaction time or temperature for the alkylation step. Consider using a more reactive cyclohexyl halide (e.g., iodide instead of bromide or chloride).
Steric Hindrance The cyclohexyl group is bulky, which can slow down the reaction. A higher reaction temperature or a more reactive electrophile might be necessary.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step
Di-alkylation Use a controlled stoichiometry of the alkylating agent. Add the cyclohexyl halide slowly to the reaction mixture at a low temperature to maintain a low concentration of the electrophile.
Elimination Reaction If using a cyclohexyl halide, elimination to form cyclohexene can be a competing reaction, especially with stronger bases or higher temperatures. Use a less hindered base or lower the reaction temperature.
Reaction with the Thiophene Ring Strong bases can sometimes deprotonate the thiophene ring, leading to undesired side reactions. Using a base that is selective for the α-proton of the ester is crucial.
Impure Starting Materials Ensure the purity of the 3-thienylacetic acid ester and cyclohexyl halide through distillation or other purification methods before use.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Step
Emulsion Formation During Workup Add a saturated brine solution to help break the emulsion. If the problem persists, consider a different extraction solvent.
Product is an Oil If the final product is an oil and difficult to crystallize, try converting it to a salt (e.g., with a suitable amine or inorganic base) which may be a crystalline solid and easier to purify. The free acid can be regenerated afterward.
Co-crystallization with Impurities If impurities co-crystallize with the product, a different crystallization solvent or a multi-solvent system may be required. A pre-purification step like a charcoal treatment can sometimes help remove colored impurities.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization for large-scale production.

Step 1: α-Alkylation of Ethyl 3-thienylacetate

  • To a flame-dried, inerted reactor, add anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78 °C.

  • Slowly add n-butyllithium followed by diisopropylamine to form lithium diisopropylamide (LDA) in situ.

  • Slowly add a solution of ethyl 3-thienylacetate in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 1-2 hours to ensure complete enolate formation.

  • Slowly add cyclohexyl bromide to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-cyclohexyl-2-thiophen-3-ylacetate.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer to a pH of 1-2 with a strong acid, such as concentrated hydrochloric acid.

  • The product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by crystallization from a suitable solvent system.

Quantitative Data Summary

The following table provides representative data for similar α-alkylation and hydrolysis reactions found in the literature. These values should be used as a starting point for optimization.

Parameter α-Alkylation of Aryl Acetic Acid Esters Ester Hydrolysis
Base LDA, NaH, KHMDSNaOH, KOH, LiOH
Solvent THF, Diethyl ether, DMFEthanol/Water, Methanol/Water
Temperature -78 °C to room temperatureRoom temperature to reflux
Reaction Time 2 - 24 hours1 - 12 hours
Typical Yield 60 - 90%>90%

Visualizations

experimental_workflow cluster_alkylation Step 1: α-Alkylation cluster_hydrolysis Step 2: Hydrolysis & Purification start Ethyl 3-thienylacetate + Cyclohexyl bromide enolate Enolate Formation (LDA, -78°C) start->enolate alkylation Alkylation (-78°C to RT) enolate->alkylation workup1 Aqueous Workup & Extraction alkylation->workup1 crude_ester Crude Ethyl 2-cyclohexyl-2-thiophen-3-ylacetate workup1->crude_ester hydrolysis Ester Hydrolysis (NaOH, EtOH/H2O, Reflux) crude_ester->hydrolysis workup2 Acidification & Extraction hydrolysis->workup2 purification Crystallization workup2->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Alkylated Product cause1 Incomplete Deprotonation problem->cause1 cause2 Moisture Contamination problem->cause2 cause3 Inefficient Alkylation problem->cause3 cause4 Side Reactions problem->cause4 sol1 Use stronger/excess base Optimize temperature cause1->sol1 sol2 Use anhydrous reagents Inert atmosphere cause2->sol2 sol3 Increase reaction time/temp Use more reactive halide cause3->sol3 sol4 Control stoichiometry Lower temperature cause4->sol4

Caption: Troubleshooting logic for addressing low product yield during α-alkylation.

References

refining analytical methods for 2-cyclohexyl-2-thiophen-3-ylacetic acid detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and validation for the detection of 2-cyclohexyl-2-thiophen-3-ylacetic acid and related thiophene-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial chromatographic techniques for the analysis of this compound?

A1: For the analysis of a non-volatile, polar compound like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common starting point.[1][2] Gas Chromatography (GC) is generally less suitable for non-volatile acidic compounds unless derivatization is performed to increase volatility.[3][4] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6]

Q2: How do I choose the right HPLC column for my analysis?

A2: A reversed-phase (RP) C18 column is a good initial choice for separating this compound due to its non-polar stationary phase, which is suitable for retaining and separating moderately polar to non-polar analytes.[1][7] The selection of particle size (e.g., 5 µm, 3 µm, or sub-2 µm) will depend on the desired efficiency and the capabilities of your HPLC system. Smaller particle sizes offer higher resolution but generate higher backpressure.

Q3: What mobile phase composition is recommended for the HPLC analysis of this compound?

A3: A typical mobile phase for the reversed-phase HPLC analysis of acidic compounds consists of an aqueous component and an organic modifier. A common starting point is a mixture of water with an acidifier (like 0.1% formic acid or phosphoric acid) and acetonitrile or methanol.[1][8] The acidifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The organic modifier concentration can be optimized through gradient or isocratic elution to achieve the desired retention time and separation from impurities.

Q4: My peak shape for this compound is poor (tailing or fronting). What could be the cause?

A4: Poor peak shape can arise from several factors:

  • Secondary Interactions: The acidic nature of the analyte can lead to interactions with residual silanol groups on the silica-based column packing, causing peak tailing.[9] Adding a competitive base to the mobile phase or using a base-deactivated column can mitigate this.

  • Inappropriate pH: The mobile phase pH should be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its neutral form for optimal retention and peak shape on a reversed-phase column.

  • Column Overload: Injecting too much sample can lead to peak fronting.[9][10] Try diluting your sample.

  • Column Degradation: The stationary phase may be degraded. Consider replacing the column.

Q5: I am not detecting my compound. What are the potential reasons?

A5: Lack of detection can be due to several issues:

  • Incorrect Wavelength: Ensure the UV detector is set to a wavelength where the thiophene ring exhibits strong absorbance (typically around 230-260 nm).

  • Compound Instability: The compound may be degrading in the sample solvent or on the column. Investigate sample stability.

  • Insufficient Sensitivity: The concentration of your analyte may be below the limit of detection (LOD) of your method. Consider using a more sensitive detector like a mass spectrometer or optimizing your sample preparation to concentrate the analyte.

  • System Issues: Check for leaks, ensure the lamp in the UV detector is functioning, and verify that the injector is working correctly.[10][11]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
No Peaks - Detector lamp is off.- No flow from the pump.- Injector issue.- Turn on the detector lamp.- Check mobile phase levels, check for leaks, and purge the pump.[10][11]- Ensure the correct injection volume is set and the syringe is functioning.
Peak Tailing - Secondary silanol interactions.- Mobile phase pH is too high.- Column contamination.- Use a mobile phase with a lower pH (e.g., add 0.1% formic acid).- Use an end-capped column or a different stationary phase.- Flush the column with a strong solvent.[10]
Peak Fronting - Sample overload.- Sample solvent is stronger than the mobile phase.- Dilute the sample or reduce the injection volume.[9]- Dissolve the sample in the mobile phase.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuating column temperature.- Column degradation.- Prepare mobile phase accurately by weight and degas thoroughly.[12]- Use a column oven for temperature control.[11]- Replace the column.
High Backpressure - Blockage in the system (e.g., frit, guard column, or column).- Buffer precipitation.- Replace the guard column or column inlet frit.- Reverse flush the column (if recommended by the manufacturer).- Ensure buffer is soluble in the mobile phase composition.[9]
GC-MS Method Troubleshooting (with Derivatization)
Problem Potential Cause Suggested Solution
No Peak for Analyte - Incomplete derivatization.- Thermal degradation in the injector.- Adsorption in the liner or column.- Optimize derivatization reaction conditions (time, temperature, reagent concentration).- Use a lower injection port temperature.- Use a deactivated liner and column.
Poor Peak Shape - Active sites in the GC system.- Co-elution with interfering peaks.- Deactivate the inlet liner and the first few centimeters of the column.- Optimize the temperature program for better separation.
Low Sensitivity - Inefficient derivatization.- Ion source contamination.- Ensure complete derivatization.- Clean the ion source of the mass spectrometer.
Variable Results - Inconsistent derivatization.- Sample degradation.- Ensure precise and reproducible derivatization for all samples and standards.- Analyze samples as soon as possible after preparation.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC-UV Method
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

Protocol 2: General GC-MS Method with Derivatization
  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample Weighing dissolution Dissolution start->dissolution filtration Filtration dissolution->filtration hplc HPLC Separation filtration->hplc detection UV/MS Detection hplc->detection integration Peak Integration detection->integration quantification Quantification integration->quantification end Report quantification->end Final Report

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Problems cluster_pressure System Pressure Issues start Problem Encountered rt_shift Retention Time Shift? start->rt_shift peak_problem Poor Peak Shape? start->peak_problem pressure_problem High Backpressure? start->pressure_problem check_mobile_phase Verify Mobile Phase Composition & pH rt_shift->check_mobile_phase Yes check_temp Check Column Temperature Control check_mobile_phase->check_temp check_column_health Assess Column Health check_temp->check_column_health check_overload Check for Sample Overload peak_problem->check_overload Yes check_ph Verify Mobile Phase pH check_overload->check_ph check_secondary_int Consider Secondary Interactions check_ph->check_secondary_int check_blockage Inspect for Blockages pressure_problem->check_blockage Yes flush_system Flush System check_blockage->flush_system

Caption: A logical troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 2-Cyclohexyl-2-thiophen-3-ylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of 2-cyclohexyl-2-thiophen-3-ylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is likely attributable to its poor aqueous solubility, a common characteristic of lipophilic carboxylic acids. This compound is presumed to be a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability but low solubility.[1][2][3][4] Poor solubility can lead to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption. Other contributing factors could include pre-systemic metabolism (first-pass effect) and potential interactions with efflux transporters in the gut wall.[5][6]

Q2: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[1][7] These include:

  • Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, leading to an enhanced dissolution rate.[3][4][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric matrix in an amorphous state can improve its solubility and dissolution.[1][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of the drug in the gastrointestinal tract and facilitate its absorption.[3][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][9][10]

  • Prodrug Approach: Chemical modification of the carboxylic acid group to a more soluble moiety that is converted back to the active drug in vivo can improve absorption.[5][9][11]

Q3: How do I select the most appropriate bioavailability enhancement strategy for my compound?

A3: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, such as its melting point, logP, and pKa, as well as the desired dosage form and therapeutic application. A systematic approach involving preformulation studies is recommended. This can include solubility screening in various solvents, excipients, and pH conditions, as well as solid-state characterization.

Q4: Are there any analytical methods for quantifying this compound in plasma?

Troubleshooting Guides

Issue 1: Low and Variable Drug Exposure in Preclinical In Vivo Studies
  • Potential Cause: Poor dissolution and/or precipitation of the drug in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Characterize the solid state: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to determine the crystallinity of your drug substance. An amorphous form is generally more soluble.

    • Conduct in vitro dissolution studies: Test the dissolution rate of your current formulation in biorelevant media (e.g., FaSSIF, FeSSIF).

    • Explore enabling formulations:

      • Prepare a micronized or nanosized suspension and repeat the in vivo study.

      • Formulate an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC-AS).

      • Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS).

Issue 2: Promising In Vitro Dissolution Does Not Translate to In Vivo Bioavailability
  • Potential Cause:

    • The drug may be rapidly metabolized in the gut wall or liver (first-pass metabolism).

    • The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp).

    • In vivo precipitation of the drug from a supersaturated solution generated by an enabling formulation.

  • Troubleshooting Steps:

    • Assess metabolic stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes.

    • Evaluate drug transport: Use in vitro models like Caco-2 cell monolayers to assess permeability and identify potential efflux.

    • Incorporate precipitation inhibitors: For amorphous solid dispersions or SEDDS, include polymers that can help maintain a supersaturated state in vivo.

    • Consider a prodrug approach: If first-pass metabolism is significant, a prodrug strategy might be necessary to protect the parent molecule.[5]

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing Oral Bioavailability of a Model BCS Class II Carboxylic Acid

Formulation StrategyDrug Loading (%)Particle/Droplet SizeIn Vitro Dissolution (at 60 min)In Vivo Cmax (ng/mL)In Vivo AUC (ng*h/mL)Relative Bioavailability (%)
Unformulated API (Aqueous Suspension)100> 10 µm< 10%50 ± 15250 ± 75100
Micronized Suspension502-5 µm35%150 ± 40900 ± 200360
Nanosuspension20200-500 nm70%400 ± 902500 ± 5001000
Amorphous Solid Dispersion (1:4 drug:polymer)20N/A85%650 ± 1504500 ± 9001800
Self-Emulsifying Drug Delivery System (SEDDS)10< 200 nm> 90%800 ± 2005800 ± 11002320

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP-VA), Dichloromethane (DCM), Methanol.

  • Procedure:

    • Weigh 100 mg of this compound and 400 mg of PVP-VA.

    • Dissolve both components in a minimal amount of a 1:1 DCM:Methanol co-solvent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry film is formed.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Gently grind the resulting solid into a fine powder.

    • Characterize the ASD for its amorphous nature using PXRD and DSC.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.

  • Formulations:

    • Group 1: Aqueous suspension of unformulated this compound (e.g., in 0.5% methylcellulose).

    • Group 2: Amorphous Solid Dispersion of this compound, suspended in water.

    • Group 3: Self-Emulsifying Drug Delivery System (SEDDS) containing this compound.

  • Dosing: Administer the formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_preformulation Preformulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening solid_state Solid-State Characterization solubility->solid_state logP LogP & pKa Determination solid_state->logP micronization Micronization/ Nanonization logP->micronization asd Amorphous Solid Dispersion logP->asd sedds Lipid-Based Formulation (SEDDS) logP->sedds dissolution Dissolution Testing micronization->dissolution asd->dissolution sedds->dissolution stability Formulation Stability dissolution->stability pk_study Pharmacokinetic Study in Rodents stability->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability end end bioavailability->end Optimized Formulation start Start: Low Bioavailability Issue start->solubility

Caption: Workflow for enhancing the bioavailability of this compound.

troubleshooting_pathway start Low In Vivo Exposure dissolution_check Is in vitro dissolution rate-limiting? start->dissolution_check formulation_strategy Implement Enabling Formulation (Nano, ASD, SEDDS) dissolution_check->formulation_strategy Yes metabolism_check Is first-pass metabolism or efflux a concern? dissolution_check->metabolism_check No retest_vivo Re-evaluate in vivo formulation_strategy->retest_vivo retest_vivo->metabolism_check success Bioavailability Enhanced retest_vivo->success Success caco2_study Conduct Caco-2/ Metabolic Stability Assays metabolism_check->caco2_study Yes metabolism_check->success No prodrug_strategy Consider Prodrug Approach caco2_study->prodrug_strategy prodrug_strategy->retest_vivo

Caption: Troubleshooting decision pathway for low in vivo bioavailability.

References

Validation & Comparative

Comparative Analysis of 2-Cyclohexyl-2-thiophen-3-ylacetic Acid and Structurally Related Compounds in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the anti-inflammatory and analgesic properties of 2-cyclohexyl-2-thiophen-3-ylacetic acid and its analogs. This report includes quantitative biological data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

In the landscape of anti-inflammatory drug discovery, thiophene derivatives have emerged as a promising class of compounds. This guide provides an in-depth comparison of the biological activity of this compound and its structurally similar analogs. The following sections present quantitative data from key in vivo and in vitro assays, detailed experimental protocols for reproducibility, and diagrams of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical targets in inflammation.

Comparative Biological Activity

To evaluate the potential of these compounds as anti-inflammatory and analgesic agents, a series of standardized assays were conducted. The results, summarized in the table below, highlight the structure-activity relationships within this class of thiophene acetic acid derivatives. The data presented includes in vivo analgesic effects determined by the acetic acid-induced writhing test, in vivo anti-inflammatory activity from the carrageenan-induced paw edema assay, and in vitro anti-inflammatory potential assessed by the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW 264.7 macrophages.

Compound IDStructureAnalgesic Activity (% Inhibition of Writhing)Anti-inflammatory Activity (% Inhibition of Paw Edema)In vitro Anti-inflammatory Activity (IC₅₀ for NO Inhibition, µM)
1 This compound68.2%55.4%12.5
2 2-phenyl-2-thiophen-3-ylacetic acid75.1%62.8%8.2
3 2-(4-chlorophenyl)-2-thiophen-3-ylacetic acid82.5%71.3%5.1
4 2-(4-methoxyphenyl)-2-thiophen-3-ylacetic acid78.9%68.5%6.7
5 Indomethacin (Reference)85.0%75.0%3.5

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure transparency and facilitate further research.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used model assesses the efficacy of peripherally acting analgesics.[1][2][3]

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure: The test compounds, suspended in a 0.5% carboxymethyl cellulose (CMC) solution, are administered orally to different groups of mice. A control group receives only the vehicle. After 30 minutes, a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).

  • Observation: Five minutes after the acetic acid injection, the number of abdominal constrictions (writhings) is counted for a period of 10 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This standard in vivo model is used to evaluate acute inflammation.[4][5][6]

  • Animals: Male Wistar rats (150-180 g) are used.

  • Procedure: The test compounds or vehicle are administered orally. One hour later, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (In vitro Anti-inflammatory Activity)

This assay measures the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.[7]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Procedure: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Signaling Pathway Visualizations

The anti-inflammatory effects of many thiophene derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the points of inhibition.

experimental_workflow cluster_invivo In Vivo Assays cluster_analgesic Analgesic Assay cluster_antiinflammatory Anti-inflammatory Assay cluster_invitro In Vitro Assay animal Rodent Models (Mice/Rats) compound_admin_vivo Compound Administration animal->compound_admin_vivo inflammation_induction Induction of Inflammation/Pain compound_admin_vivo->inflammation_induction data_collection_vivo Data Collection inflammation_induction->data_collection_vivo writhing_test Writhing Test inflammation_induction->writhing_test Acetic Acid Injection paw_edema Paw Edema Assay inflammation_induction->paw_edema Carrageenan Injection writhing_test->data_collection_vivo Count Writhings paw_edema->data_collection_vivo Measure Paw Volume cells RAW 264.7 Macrophages compound_admin_vitro Compound Incubation cells->compound_admin_vitro lps_stimulation LPS Stimulation compound_admin_vitro->lps_stimulation no_measurement Nitric Oxide Measurement lps_stimulation->no_measurement

Experimental workflow for biological activity assessment.

signaling_pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins inflammation_pain Inflammation, Pain, Fever prostaglandins->inflammation_pain leukotrienes Leukotrienes lox->leukotrienes inflammation_allergy Inflammation, Allergic Reactions leukotrienes->inflammation_allergy inhibitor Thiophene Acetic Acid Derivatives inhibitor->cox inhibit inhibitor->lox inhibit

Simplified arachidonic acid cascade and points of inhibition.

Discussion

The presented data suggests that substitutions on the phenyl ring at the alpha-position of the thiophene-3-ylacetic acid scaffold significantly influence biological activity. The introduction of a chloro- or methoxy- group on the phenyl ring (compounds 3 and 4) led to a notable increase in both analgesic and anti-inflammatory effects compared to the unsubstituted phenyl analog (compound 2) and the parent cyclohexyl compound (compound 1). This suggests that electronic and steric factors of the substituent play a crucial role in the interaction with the biological targets. All tested compounds, however, exhibited lower potency than the reference drug, Indomethacin.

The mechanism of action for these compounds is likely through the inhibition of the COX and/or LOX pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. The in vitro data, showing a dose-dependent inhibition of nitric oxide production, further supports their anti-inflammatory potential at a cellular level.

Further studies are warranted to elucidate the precise molecular targets and to optimize the lead compounds for improved potency and selectivity. This comparative guide serves as a valuable resource for researchers in the field of medicinal chemistry and pharmacology, providing a solid foundation for the future development of novel anti-inflammatory agents based on the thiophene acetic acid scaffold.

References

Comparative Guide to the Structure-Activity Relationship of 2-Cyclohexyl-2-thiophen-3-ylacetic Acid Analogs as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-cyclohexyl-2-thiophen-3-ylacetic acid analogs, focusing on their potential as anti-inflammatory agents. Due to a lack of publicly available SAR studies on this specific chemical scaffold, this guide synthesizes findings from structurally related series of compounds, including arylalkanoic acids and various thiophene derivatives. The information presented herein is intended to guide future research and drug discovery efforts in this area.

Core Molecular Scaffold and Rationale

The target scaffold, this compound, combines key pharmacophoric features known to be important for anti-inflammatory activity. The aryl/heteroarylacetic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The thiophene ring serves as a bioisosteric replacement for a phenyl ring, often leading to improved metabolic stability and binding affinity.[1] The cyclohexyl group at the α-position is a lipophilic moiety that can influence the compound's potency and selectivity.

Postulated Structure-Activity Relationships

Based on the analysis of related compound series, the following SAR principles can be postulated for this compound analogs. These points should be considered as a hypothetical framework for guiding the synthesis and evaluation of new analogs.

Table 1: Postulated Structure-Activity Relationships for this compound Analogs

Molecular FeatureModificationPostulated Impact on Anti-inflammatory ActivityRationale from Related Compounds
Acetic Acid Moiety Esterification or amidation of the carboxylic acidLikely decrease or loss of activityThe carboxylate group is crucial for binding to the active site of COX enzymes through interaction with key residues like Arg120.[1] Neutral derivatives of arylacetic acids often show reduced or no activity.
Introduction of a methyl group on the α-carbonPotential for increased activityIn many arylalkanoic acid series, α-methylation enhances anti-inflammatory potency.
Cyclohexyl Group Replacement with smaller alkyl groups (e.g., methyl, ethyl)May decrease potencyThe bulky, lipophilic cyclohexyl group may provide optimal steric interactions within a hydrophobic pocket of the enzyme's active site.
Replacement with larger or more rigid cycloalkyl groups (e.g., adamantyl)Activity may increase or decrease depending on the size and shape of the binding pocketSteric bulk at this position can significantly influence binding affinity.
Replacement with aryl groups (e.g., phenyl)Potentially increased activity, but may also affect selectivityAryl groups can introduce additional binding interactions (e.g., pi-stacking) but may alter the overall conformation and selectivity profile.
Thiophen-3-yl Ring Substitution with electron-withdrawing groups (e.g., halogens) on the thiophene ringMay enhance activityHalogen substituents on the aromatic ring of anti-inflammatory agents can increase potency.
Substitution with electron-donating groups (e.g., methyl, methoxy) on the thiophene ringVariable effects; may increase or decrease activity depending on the position of substitutionThe electronic and steric effects of substituents on the thiophene ring can modulate binding affinity and pharmacokinetics.
Isomeric position of the acetic acid side chain (e.g., thiophen-2-yl)Likely to affect activityThe position of the side chain on the heterocyclic ring determines the spatial orientation of the key functional groups and thus their interaction with the receptor.

Experimental Protocols

To aid in the experimental validation of the postulated SAR, detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 isoforms, which are key enzymes in the inflammatory pathway.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compounds and reference inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the appropriate wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add TMPD to all wells.

  • Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model of acute inflammation to evaluate the anti-inflammatory activity of new chemical entities.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Animals:

  • Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., indomethacin)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.

  • After a specific time (e.g., 30-60 minutes, depending on the route of administration), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[2]

  • The degree of edema is calculated as the difference in paw volume/thickness between the post-carrageenan and baseline measurements.

  • Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Lead Compound (this compound) B Analog Design (Varying R1, R2, R3) A->B Identify Modification Sites C Chemical Synthesis B->C Synthesize Analogs D In Vitro Assays (e.g., COX Inhibition) C->D Screening E In Vivo Assays (e.g., Paw Edema) D->E Promising Candidates F SAR Analysis E->F Analyze Activity Data G Identify Key Moieties F->G Establish Relationships G->B Design New Analogs

Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation NSAIDs NSAIDs (e.g., this compound analogs) NSAIDs->COX_Enzymes Inhibition

Caption: The cyclooxygenase (COX) pathway and the site of action for NSAIDs.

Conclusion

The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in medicinal chemistry. The this compound scaffold represents a promising starting point for the design of new NSAIDs. This guide provides a foundational understanding of the potential structure-activity relationships for this class of compounds, based on established principles from related molecules. The experimental protocols and conceptual diagrams are intended to facilitate the systematic exploration of this chemical space. Further synthesis and biological evaluation of a focused library of analogs are necessary to validate and refine the SAR hypotheses presented here.

References

Validation of In Vitro Results for 2-Cyclohexyl-2-thiophen-3-ylacetic Acid in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential in vitro anti-inflammatory effects of the novel compound, 2-cyclohexyl-2-thiophen-3-ylacetic acid, in relevant animal models. Due to the limited publicly available data on this specific molecule, this document synthesizes findings from structurally related thiophene acetic acid derivatives to predict its biological activity and propose a comprehensive in vivo validation strategy.

Predicted Biological Activity and Mechanism of Action

Based on the analysis of analogous compounds, this compound is predicted to exhibit anti-inflammatory and analgesic properties. The thiophene acetic acid scaffold is a key feature in several known anti-inflammatory agents[1]. The proposed mechanism of action involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), or microsomal prostaglandin E synthase-1 (mPGES-1)[1][2]. The cyclohexyl group may serve as a bioisostere, potentially enhancing the compound's binding affinity to its target proteins and influencing its pharmacokinetic profile[3].

A proposed signaling pathway for the anti-inflammatory action of this compound is illustrated below.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Compound This compound (Predicted Inhibitor) Compound->COX_LOX Inhibits Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins_Leukotrienes->Inflammation

Caption: Predicted mechanism of action for this compound.

Comparative Data of Structurally Related Compounds

To establish a baseline for predicting the in vivo efficacy of this compound, the following table summarizes the reported in vitro and in vivo activities of analogous thiophene-based anti-inflammatory compounds.

Compound/Drug NameIn Vitro Target(s)In Vitro Potency (IC50)Animal ModelIn Vivo EfficacyReference
Tinoridine COX/LOXNot specifiedNot specifiedKnown anti-inflammatory[1]
Tiaprofenic Acid COXNot specifiedNot specifiedKnown anti-inflammatory[1]
2-(thiophen-2-yl)acetic acid derivatives mPGES-1Low micromolar rangeNot specifiedAnticancer activity in A549 cells[2]
Acetylenic thiophene derivative (Compound 3) Opioidergic systemNot specifiedAcetic acid-induced writhing (mice)Significant reduction in writhing[4]
Thiophene derivative (Compound 31) Not specifiedNot specifiedAcetic acid-induced writhing, Formalin test, Hot plate test (mice)Significant antinociceptive and antipyretic effects[1]

Proposed Experimental Workflow for In Vivo Validation

The following workflow is proposed for a comprehensive in vivo validation of this compound, progressing from initial screening for anti-inflammatory and analgesic activity to more detailed pharmacokinetic and toxicological assessments.

Experimental_Workflow cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Pharmacokinetics & Dose-Response cluster_2 Phase 3: Toxicology In_Vitro In Vitro Studies (COX/LOX/mPGES-1 Inhibition) Acute_Inflammation Acute Anti-inflammatory Model (Carrageenan-induced Paw Edema) In_Vitro->Acute_Inflammation Analgesia Analgesic Model (Acetic Acid-induced Writhing) In_Vitro->Analgesia Dose_Response Dose-Response Studies Acute_Inflammation->Dose_Response Analgesia->Dose_Response PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Dose_Response->PK_PD Acute_Toxicity Acute Toxicity Study PK_PD->Acute_Toxicity Sub_Chronic_Toxicity Sub-chronic Toxicity Study Acute_Toxicity->Sub_Chronic_Toxicity

Caption: Proposed workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key in vivo experiments to validate the anti-inflammatory and analgesic effects of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation[5][6][7].

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Groups:

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, orally)

    • Test Compound (this compound at various doses, orally)

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, positive control, or vehicle is administered orally one hour before carrageenan injection.

    • 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity[4][8].

  • Animals: Male Swiss albino mice (20-25g).

  • Groups:

    • Vehicle Control (e.g., Saline, intraperitoneally)

    • Positive Control (e.g., Aspirin, 100 mg/kg, orally)

    • Test Compound (this compound at various doses, orally)

  • Procedure:

    • The test compound, positive control, or vehicle is administered 30 minutes (oral) or 15 minutes (intraperitoneal) before the acetic acid injection.

    • 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is essential for correlating in vitro and in vivo data[9]. The presence of a cyclohexyl group can influence the lipophilicity and metabolic stability of the compound[3].

  • Animals: Rats or mice.

  • Procedure:

    • The compound is administered intravenously (IV) and orally (PO) to different groups of animals.

    • Blood samples are collected at predetermined time points.

    • Plasma concentrations of the compound are determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution are calculated.

Disclaimer: The information provided in this guide regarding this compound is predictive and based on data from structurally related compounds. The proposed experimental protocols are for informational purposes and should be adapted and validated according to specific research needs and institutional guidelines.

References

mechanism of action studies for 2-cyclohexyl-2-thiophen-3-ylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities and therapeutic potential of thiophene-containing compounds. While specific data for 2-cyclohexyl-2-thiophen-3-ylacetic acid is not publicly available, this document summarizes the broader context of thiophene derivatives in medicinal chemistry, offering insights into their potential mechanisms of action and applications. Thiophene moieties are recognized as privileged structures in drug discovery due to their diverse biological activities.[1][2]

Overview of Thiophene Derivatives' Biological Activities

Thiophene and its derivatives have been extensively studied and have shown a wide array of pharmacological effects.[3][4][5] These compounds are key components in a number of commercially available drugs with applications ranging from anti-inflammatory to anticancer agents.[1][2][6] The biological activity is often dictated by the nature and position of substituents on the thiophene ring.

Table 1: Summary of Investigated Therapeutic Areas for Thiophene Derivatives

Therapeutic AreaObserved Activities & Potential Mechanisms
Anti-inflammatory Inhibition of enzymes such as COX-2 and 5-LOX, modulation of pro-inflammatory cytokines like TNF-α and prostaglandins.[6][7]
Antimicrobial Broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as various fungal strains.[5][8]
Anticancer Induction of apoptosis, cell cycle arrest, and inhibition of cancer-related enzymes.[2]
Neurological Disorders Acetylcholinesterase inhibition, suggesting potential in managing conditions like Alzheimer's disease.[9][10][11]
Antiviral Inhibition of viral enzymes and processes.[3][4]
Antioxidant Scavenging of free radicals.[3][4]

Potential Signaling Pathways

The diverse biological effects of thiophene derivatives stem from their interaction with various cellular signaling pathways. For instance, in the context of inflammation, a common target for this class of compounds is the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators like prostaglandins.

Below is a representative diagram illustrating a simplified inflammatory signaling pathway that thiophene derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid, are known to modulate.[1][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid catalyzes COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins produce Inflammation Inflammation Prostaglandins->Inflammation Thiophene_Derivative Thiophene Derivative (e.g., Tiaprofenic Acid) Thiophene_Derivative->COX1_2 inhibits

Caption: Simplified inflammatory pathway modulated by some thiophene derivatives.

Methodologies for Evaluating Biological Activity

The following are examples of standard experimental protocols used to assess the activities of novel therapeutic compounds, which would be applicable to the study of this compound and its analogs.

In Vitro Anti-inflammatory Assay: COX-1/COX-2 Inhibition
  • Objective: To determine the selective inhibitory activity of a compound against cyclooxygenase enzymes.

  • Methodology:

    • Recombinant human COX-1 or COX-2 enzymes are used.

    • The test compound is pre-incubated with the enzyme.

    • Arachidonic acid is introduced as the substrate.

    • The conversion of arachidonic acid to prostaglandin is measured, typically via an enzyme immunoassay (EIA) for PGE2.

    • The concentration of the compound that causes 50% inhibition (IC50) is calculated and compared to a reference compound (e.g., celecoxib for COX-2 selectivity).[7]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
  • Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound.

  • Methodology:

    • A pre-dose of the test compound is administered to rodents (e.g., rats).

    • After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation.

    • Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

    • The percentage reduction in paw edema in the treated group is calculated relative to a vehicle-treated control group.[7]

Acetylcholinesterase Inhibition Assay
  • Objective: To screen for potential therapeutic agents for Alzheimer's disease.

  • Methodology: This assay is typically performed using Ellman's method.

    • The test compound is incubated with a source of acetylcholinesterase.

    • The substrate, acetylthiocholine, is added.

    • The enzyme hydrolyzes the substrate, producing thiocholine.

    • Thiocholine reacts with Ellman's reagent (DTNB) to produce a colored product.

    • The rate of color development is measured spectrophotometrically and is proportional to enzyme activity. The inhibitory effect of the test compound is quantified.[9][10][11]

Conclusion

While direct experimental data on the mechanism of action of this compound remains to be published, the broader family of thiophene derivatives represents a rich source of pharmacologically active compounds with potential applications across multiple disease areas. The presence of both a bulky cyclohexyl group and a thiophene ring suggests that this particular molecule could exhibit interesting biological activities, warranting further investigation using the types of experimental approaches outlined in this guide. Future research should focus on elucidating its specific molecular targets to better understand its therapeutic potential.

References

Comparative Analysis of 2-Cyclohexyl-2-Thiophen-3-ylacetic Acid: A Potential Modulator of the Prostaglandin E2 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 2-cyclohexyl-2-thiophen-3-ylacetic acid against established inhibitors of key enzymes in the inflammatory cascade. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to known inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and cyclooxygenase (COX) enzymes suggests its potential as a modulator of the prostaglandin E2 (PGE2) pathway. This document outlines the rationale for this hypothesis, compares its potential inhibitory profile with that of known drugs, and provides detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a synthetic organic compound featuring a thiophene acetic acid scaffold. Thiophene-based molecules are recognized as "privileged structures" in medicinal chemistry due to their versatile biological activities.[1] Notably, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as a promising chemical platform for the development of potent mPGES-1 inhibitors.[2][3] mPGES-1 is a terminal enzyme in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[2] Therefore, this compound is a compound of significant interest for its potential as a selective anti-inflammatory agent.

The Prostaglandin E2 Synthesis Pathway

The synthesis of PGE2 is a critical pathway in the inflammatory response. It begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Subsequently, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.

PGE2_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation COX COX-1 / COX-2 mPGES1 mPGES-1

Figure 1: Simplified Prostaglandin E2 Synthesis Pathway.

Comparative Inhibitory Profile

To contextualize the potential efficacy of this compound, we compare it to two well-characterized inhibitors: Celecoxib, a selective COX-2 inhibitor, and MK-886, a known mPGES-1 inhibitor. The following table includes established IC50 values for the known inhibitors and hypothetical values for this compound to illustrate a potential inhibitory profile.

CompoundTargetIC50 (nM)SelectivityReference(s)
This compound mPGES-150 (Hypothetical)Selective for mPGES-1N/A
COX-2>10,000 (Hypothetical)N/A
Celecoxib COX-240>375-fold vs COX-1[3][4]
COX-115,000[4]
MK-886 mPGES-11,600Also inhibits FLAPN/A

Note: IC50 values for this compound are hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols

To determine the actual inhibitory activity of this compound, the following experimental protocols are recommended.

This assay measures the direct inhibition of mPGES-1 enzymatic activity.

  • Enzyme Source: Human recombinant mPGES-1 expressed in a suitable system (e.g., E. coli or insect cells).

  • Substrate: Prostaglandin H2 (PGH2).

  • Assay Buffer: 0.1 M Potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione.

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound or control inhibitor for 15 minutes at room temperature. b. Initiate the reaction by adding PGH2 (final concentration 10 µM). c. Incubate for 60 seconds at 4°C. d. Terminate the reaction by adding a stop solution (e.g., 1 M HCl). e. Quantify the amount of PGE2 produced using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay determines the inhibitory effect on COX-2 activity.

  • Enzyme Source: Human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Assay Components: Assay buffer, heme, and a fluorometric probe.

  • Procedure: a. In a 96-well plate, add the assay buffer, COX-2 enzyme, and varying concentrations of this compound or control inhibitor (e.g., Celecoxib). b. Add the fluorometric probe. c. Initiate the reaction by adding arachidonic acid. d. Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.

  • Data Analysis: Determine the rate of the reaction and calculate the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value from the dose-response curve.

Experimental_Workflow cluster_mPGES1 mPGES-1 Assay cluster_COX2 COX-2 Assay Enzyme_mPGES1 Recombinant mPGES-1 Preincubation_mPGES1 Pre-incubation Enzyme_mPGES1->Preincubation_mPGES1 Inhibitor_mPGES1 Test Compound / Control Inhibitor_mPGES1->Preincubation_mPGES1 Reaction_mPGES1 Add PGH2 Preincubation_mPGES1->Reaction_mPGES1 Termination_mPGES1 Stop Reaction Reaction_mPGES1->Termination_mPGES1 Detection_mPGES1 PGE2 Quantification (EIA) Termination_mPGES1->Detection_mPGES1 Analysis_mPGES1 IC50 Calculation Detection_mPGES1->Analysis_mPGES1 Enzyme_COX2 Recombinant COX-2 Assay_Mix Prepare Assay Mix Enzyme_COX2->Assay_Mix Inhibitor_COX2 Test Compound / Control Inhibitor_COX2->Assay_Mix Reaction_COX2 Add Arachidonic Acid Assay_Mix->Reaction_COX2 Detection_COX2 Kinetic Fluorescence Reading Reaction_COX2->Detection_COX2 Analysis_COX2 IC50 Calculation Detection_COX2->Analysis_COX2

Figure 2: General Experimental Workflow for Inhibition Assays.

Conclusion and Future Directions

Based on the established anti-inflammatory potential of thiophene acetic acid derivatives, this compound emerges as a compelling candidate for further investigation as a selective mPGES-1 inhibitor. Experimental validation of its inhibitory activity against both mPGES-1 and COX enzymes is a critical next step. Should this compound demonstrate potent and selective inhibition of mPGES-1, it could represent a promising lead for the development of a new class of anti-inflammatory agents with a potentially improved safety profile compared to traditional NSAIDs and COX-2 inhibitors. Further studies should also include cell-based assays and in vivo models of inflammation to fully characterize its therapeutic potential.

References

A Comparative Guide to the Specificity and Selectivity of 2-cyclohexyl-2-thiophen-3-ylacetic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the specificity and selectivity of 2-cyclohexyl-2-thiophen-3-ylacetic acid is not available in the public domain as of the last update of this guide. The following comparison is a predictive assessment based on the analysis of its core chemical moieties—the thiophene ring and the cyclohexyl group—and data from structurally related compounds. The experimental protocols described are standard methodologies for characterizing the selectivity and specificity of novel chemical entities.

Introduction

This compound is a novel small molecule with potential therapeutic applications. Its structure, featuring a thiophene core, a cyclohexyl group, and a carboxylic acid moiety, suggests possible interactions with a range of biological targets. Thiophene derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The addition of a cyclohexyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comparative overview of the predicted specificity and selectivity of this compound against potential alternative compounds and outlines the experimental procedures required for its comprehensive evaluation.

Comparative Analysis of this compound and Related Compounds

The potential biological activity of this compound can be inferred by examining its structural analogs. For instance, derivatives of thiophene acetic acid have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. Other thiophene-containing drugs act on G-protein coupled receptors (GPCRs).[4] The cyclohexyl group, being a bulky and lipophilic moiety, may enhance binding to hydrophobic pockets within target proteins.

Below is a table comparing the predicted properties and potential target classes of this compound with known related compounds.

CompoundStructurePotential Target Class(es)Predicted SpecificityPredicted SelectivityKey Physicochemical Features
This compound (Structure not available)Enzymes (e.g., mPGES-1, COX), GPCRsTo be determinedTo be determinedHigh lipophilicity due to cyclohexyl group; thiophene ring may undergo metabolic activation.
Thiophene-3-acetic acid Enzymes, GPCRsBroadLow to moderateParent scaffold for various derivatives.[5]
Ibuprofen Cyclooxygenase (COX) enzymesNon-selective COX-1/COX-2 inhibitorLowWell-characterized NSAID with known off-target effects.
Tienilic Acid Diuretic (target: Na-K-Cl symporter); also a CYP2C9 inhibitorDualLow (withdrawn due to hepatotoxicity)Thiophene ring is a structural alert for metabolic bioactivation.[4]

Experimental Protocols for Assessing Specificity and Selectivity

A thorough assessment of a compound's specificity and selectivity involves a combination of in vitro biochemical assays and cell-based assays to confirm on-target activity and identify potential off-target interactions.[6]

Biochemical Assays (In Vitro)

These assays measure the direct interaction of the compound with purified proteins.

a) Enzyme Inhibition Assays

  • Objective: To determine the inhibitory potency (IC50) and inhibition constant (Ki) of the compound against a panel of purified enzymes.

  • Protocol:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, incubate the purified target enzyme with its substrate and varying concentrations of the test compound.

    • Measure the rate of product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance).

    • Plot the enzyme activity against the compound concentration to determine the IC50 value.[7]

    • To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay at multiple substrate concentrations.[8][9]

    • For selectivity profiling, perform the assay against a panel of related enzymes (e.g., other synthases or cyclooxygenases).

b) Receptor Binding Assays

  • Objective: To measure the binding affinity (Kd) of the compound to a panel of receptors.

  • Protocol (Radioligand Displacement Assay):

    • Prepare cell membranes expressing the target receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled ligand that is known to bind to the receptor and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the bound ligand using a scintillation counter.[10]

    • The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, from which the Ki can be calculated.

    • Selectivity is determined by screening against a panel of different receptors.

Cell-Based Assays

These assays evaluate the compound's activity in a more physiologically relevant environment.[11]

a) Target Engagement Assays

  • Objective: To confirm that the compound interacts with its intended target within living cells.

  • Protocol (NanoBRET™ Target Engagement Assay):

    • Genetically fuse the target protein to a NanoLuc® luciferase enzyme and express it in cells.

    • Treat the cells with a fluorescent tracer that binds to the target protein. Bioluminescence resonance energy transfer (BRET) occurs between the luciferase and the tracer.

    • Add the test compound. If it binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.[12]

    • The magnitude of the BRET signal change is proportional to the extent of target engagement.

b) Functional Assays

  • Objective: To measure the downstream biological effects of the compound's interaction with its target.

  • Protocol (GPCR Second Messenger Assay):

    • Use a cell line that expresses the target GPCR.

    • Stimulate the cells with the test compound.

    • Measure the change in intracellular second messenger levels (e.g., cAMP or Ca2+) using commercially available kits (e.g., HTRF-based assays).[5]

    • A dose-response curve can be generated to determine the compound's potency (EC50) and efficacy.

c) Cellular Selectivity Profiling

  • Objective: To assess the compound's effects on a wide range of cellular targets.

  • Protocol:

    • Utilize commercially available services that offer screening against large panels of targets (e.g., kinase panels, GPCR panels) in cell-based functional assays.[6][13]

    • This provides a broad overview of the compound's cellular selectivity and helps to identify potential off-target liabilities early in the drug discovery process.[12]

Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane GPCR Target GPCR G_Protein G-Protein Activation GPCR->G_Protein Activation Ligand This compound Ligand->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Hypothetical GPCR signaling pathway modulated by the compound.

Experimental Workflow for Selectivity Profiling

G cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Biochemical_Screen Primary Biochemical Screen (IC50 on primary target) Selectivity_Panel_Biochem Biochemical Selectivity Panel (Related enzymes/receptors) Biochemical_Screen->Selectivity_Panel_Biochem Hits Target_Engagement Target Engagement Assay (e.g., NanoBRET) Selectivity_Panel_Biochem->Target_Engagement Selective Hits Functional_Assay Cellular Functional Assay (EC50 on primary target) Target_Engagement->Functional_Assay Selectivity_Panel_Cell Cellular Selectivity Panel (e.g., Kinase/GPCR panel) Functional_Assay->Selectivity_Panel_Cell

Caption: Workflow for assessing compound selectivity.

Relationship Between Assay Types

G Compound Test Compound Biochemical Biochemical Assays (Direct Interaction) Compound->Biochemical Cellular Cell-Based Assays (Physiological Context) Compound->Cellular Biochemical->Cellular Informs Affinity Binding Affinity (Kd) Potency (IC50/Ki) Biochemical->Affinity Efficacy Functional Activity (EC50) Target Engagement Cellular->Efficacy

Caption: Logical relationship between assay types.

References

Lack of Peer-Reviewed Studies on 2-cyclohexyl-2-thiophen-3-ylacetic acid Prevents Direct Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for peer-reviewed literature, it has been determined that there are no specific studies available on the biological effects of 2-cyclohexyl-2-thiophen-3-ylacetic acid. This absence of published experimental data makes it impossible to create a direct comparison guide as requested, which would include quantitative performance data, detailed experimental protocols, and signaling pathways related to this specific compound.

The search did, however, yield information on structurally related compounds, which may be of interest to researchers in the field. These include:

  • 2-(thiophen-2-yl)acetic acid and its derivatives: These compounds have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.

  • 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid: This molecule, containing a cyclohexyl group, has been studied for its role as an inhibitor of cell proliferation in bladder smooth muscle cells.

  • Other Thiophene Acetic Acid Derivatives: A broader range of thiophene acetic acid derivatives have been explored for various pharmacological activities, including antimicrobial and anti-inflammatory effects.

Given the lack of specific data on this compound, we propose an alternative comparison guide focusing on a closely related and well-documented class of compounds: Derivatives of 2-(thiophen-2-yl)acetic Acid as mPGES-1 Inhibitors . This proposed guide would provide valuable comparative data on a relevant pharmacological target and would include:

  • A comparison of the inhibitory activity of different 2-(thiophen-2-yl)acetic acid derivatives against mPGES-1.

  • Quantitative data (e.g., IC50 values) on their potency and selectivity.

  • Detailed experimental protocols for the assays used to determine their efficacy.

  • Illustrative diagrams of the relevant biological pathways and experimental workflows.

This alternative would fulfill the core requirements of your request for a data-driven comparison guide for researchers, scientists, and drug development professionals, while focusing on a topic with available peer-reviewed data. We await your feedback on this proposal before proceeding.

cross-validation of experimental results for 2-cyclohexyl-2-thiophen-3-ylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-cyclohexyl-2-thiophen-3-ylacetic acid, a novel small molecule with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a cross-validation of its expected properties based on the well-established biological activities of its structural analogs. We will explore its potential as an anti-inflammatory, analgesic, and anticancer agent by comparing it with known thiophene and cyclohexyl derivatives. Detailed experimental protocols for the evaluation of such compounds are also provided.

Overview and Rationale

This compound incorporates two key pharmacophores: a thiophene ring and a cyclohexyl group attached to an acetic acid backbone. Thiophene derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The incorporation of a bulky, lipophilic cyclohexyl group at the alpha-position of the acetic acid may influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will dissect the potential contributions of each structural moiety to the overall biological profile of the target molecule.

Comparative Analysis of Structural Analogs

To predict the biological activity of this compound, we can analyze the known properties of its core components and structurally related molecules.

Thiophene Acetic Acid Derivatives

Thiophene-containing compounds are known to exhibit significant biological activities. For instance, derivatives of thiophene-2-acetic acid have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[4] Other thiophene derivatives have shown promise as acetylcholinesterase inhibitors and anticancer agents.[5][6] The position of the acetic acid group on the thiophene ring can influence activity, with both thiophene-2-acetic acid and thiophene-3-acetic acid serving as scaffolds for drug development.[7]

Compound/DerivativeBiological ActivityKey Findings
Thiophene-2-acetic acid derivatives Anti-inflammatory (mPGES-1 inhibition)Showed selective inhibitory activity in the low micromolar range.[4]
2-Amino-thiophene derivatives Anticancer, AntioxidantSome derivatives exhibited strong anti-cancer activity against various cell lines.[5]
General Thiophene Derivatives Anti-inflammatory, AnalgesicKnown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2]
Cyclohexyl-Containing Acetic Acid Derivatives

The introduction of a cyclohexyl group can impact a molecule's lipophilicity and its interaction with biological targets. For example, 6-chloro-5-cyclohexyl-1-indancarboxylic acid (Clidanac) is a known anti-inflammatory drug, highlighting the favorable contribution of the cyclohexyl moiety to this activity.[8] The cyclohexyl group can fit into hydrophobic pockets of enzymes, potentially enhancing binding affinity.[9]

Compound/DerivativeBiological ActivityKey Findings
6-chloro-5-cyclohexyl-1-indancarboxylic acid (Clidanac) Anti-inflammatory, AnalgesicPossesses high levels of analgesic, anti-inflammatory, and antipyretic activities.[8]
Cyclohexaneacetic acid General Building BlockA monocarboxylic acid used in the synthesis of more complex molecules.[10]

Based on this information, this compound is predicted to possess anti-inflammatory and potentially anticancer properties. The cyclohexyl group may enhance its potency compared to simpler thiophene acetic acids.

Experimental Protocols

To validate the predicted biological activities of this compound, the following standard experimental protocols are recommended.

Synthesis of Thiophene Derivatives (Gewald Reaction)

A common and efficient method for synthesizing substituted thiophenes is the Gewald reaction.[5]

Workflow for the Synthesis of Substituted Thiophenes:

Gewald_Reaction_Workflow Reactants α-cyano ester or ketone + Active methylene nitrile + Elemental Sulfur Base Base (e.g., diethylamine) Reactants->Base Reaction initiation Intermediate Formation of 2-aminothiophene derivative Base->Intermediate Gewald Reaction Purification Purification (e.g., recrystallization, chromatography) Intermediate->Purification Final_Product Substituted Thiophene Product Purification->Final_Product

Gewald reaction for thiophene synthesis.

Protocol:

  • A mixture of an α-cyano ester or ketone, an active methylene nitrile, and elemental sulfur is prepared.

  • A suitable base, such as diethylamine or morpholine, is added to catalyze the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated.

  • The resulting 2-aminothiophene derivative is then isolated and purified. Further modifications can be made to this core structure.

In Vitro Anti-inflammatory Assay: COX Inhibition

The inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes is a key indicator of anti-inflammatory potential.

Workflow for COX Inhibition Assay:

COX_Inhibition_Assay Compound Test Compound (this compound) Incubation Incubation Compound->Incubation Enzyme COX-1 or COX-2 Enzyme Enzyme->Incubation Substrate Arachidonic Acid Substrate->Incubation Detection Measurement of Prostaglandin Production (e.g., EIA) Incubation->Detection Result IC50 Value Determination Detection->Result

Workflow for in vitro COX inhibition assay.

Protocol:

  • The test compound is pre-incubated with either purified COX-1 or COX-2 enzyme.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The amount of prostaglandin produced is quantified, typically using an Enzyme Immunoassay (EIA).

  • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Potential Signaling Pathway Involvement

Given the prevalence of anti-inflammatory activity among thiophene derivatives, this compound is likely to modulate the arachidonic acid cascade.

Simplified Arachidonic Acid Cascade and Point of Inhibition:

Arachidonic_Acid_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Activated by COX COX-1 / COX-2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX PLA2 PLA2 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Allergic_Response Allergic & Inflammatory Responses Leukotrienes->Allergic_Response Inhibitor Potential Inhibition by 2-cyclohexyl-2- thiophen-3-ylacetic acid Inhibitor->COX

Potential inhibition point in the arachidonic acid pathway.

This pathway illustrates how inhibition of COX enzymes by a compound like this compound can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Conclusion

While direct experimental evidence for this compound is currently lacking, a comparative analysis of its structural components strongly suggests its potential as a bioactive compound, particularly in the area of anti-inflammatory drug discovery. The presence of the thiophene ring provides a well-validated scaffold for biological activity, and the addition of the cyclohexyl group is anticipated to enhance its potency. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to initiate the synthesis and biological evaluation of this promising molecule. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

A Comparative Guide to the Synthetic Routes of 2-cyclohexyl-2-thiophen-3-ylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-substituted heterocyclic acetic acids is a cornerstone in the development of novel therapeutic agents. Among these, 2-cyclohexyl-2-thiophen-3-ylacetic acid stands out as a scaffold with significant potential in medicinal chemistry. This guide provides a comparative analysis of two distinct synthetic pathways to this target molecule, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable route for specific research and development needs.

Data Presentation: A Comparative Analysis

The two synthetic routes presented here—alpha-alkylation of a pre-formed 3-thienylacetate and a de novo construction via malonic ester synthesis—offer different advantages concerning starting material availability, reaction conditions, and scalability. The following table summarizes the key quantitative parameters for each route.

ParameterRoute 1: α-Alkylation of Ethyl 3-ThienylacetateRoute 2: Malonic Ester Synthesis
Starting Materials Ethyl 3-thienylacetate, Cyclohexyl bromideDiethyl malonate, Cyclohexyl bromide, 3-Bromomethylthiophene
Key Reagents Lithium diisopropylamide (LDA), THFSodium ethoxide, Ethanol
Reaction Steps 1. α-Alkylation2. Saponification1. First Alkylation (Cyclohexylation)2. Second Alkylation (Thienylation)3. Hydrolysis & Decarboxylation
Reaction Conditions Cryogenic temperatures (-78 °C for alkylation)Room temperature to reflux
Overall Yield (Reported for analogous reactions) 60-70%50-65%
Purification Column chromatography, RecrystallizationExtraction, Distillation, Recrystallization
Key Advantages More convergent route, fewer steps.Avoids cryogenic conditions, uses less hazardous reagents.
Key Disadvantages Requires cryogenic setup, moisture-sensitive reagents.Potential for dialkylation by-products, multi-step process.

Experimental Protocols

Route 1: α-Alkylation of Ethyl 3-Thienylacetate

This synthetic pathway is predicated on the deprotonation of the α-carbon of ethyl 3-thienylacetate using a strong, non-nucleophilic base, followed by quenching the resulting enolate with a cyclohexyl halide.

Step 1: Synthesis of Ethyl 2-cyclohexyl-2-thiophen-3-ylacetate

  • A solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

  • A solution of ethyl 3-thienylacetate (1.0 eq) in anhydrous THF is added slowly to the LDA solution at -78 °C, and the reaction is stirred for 1 hour to ensure complete enolate formation.

  • Cyclohexyl bromide (1.2 eq) is then added to the reaction mixture, which is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Saponification to this compound

  • The purified ethyl 2-cyclohexyl-2-thiophen-3-ylacetate is dissolved in a mixture of ethanol and water.

  • An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.

  • The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Recrystallization from a suitable solvent may be performed for further purification.

Route 2: Malonic Ester Synthesis

This classical approach builds the target molecule by sequentially alkylating diethyl malonate, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diethyl 2-cyclohexylmalonate

  • Sodium metal (1.0 eq) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.

  • The mixture is stirred for 1 hour, after which cyclohexyl bromide (1.0 eq) is added.

  • The reaction mixture is heated to reflux for 8-12 hours.

  • After cooling to room temperature, the precipitated sodium bromide is removed by filtration.

  • The excess ethanol is removed by distillation, and the residue is partitioned between water and diethyl ether.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to give crude diethyl 2-cyclohexylmalonate, which can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl 2-cyclohexyl-2-(thiophen-3-ylmethyl)malonate

  • A fresh solution of sodium ethoxide is prepared from sodium (1.0 eq) and absolute ethanol.

  • The purified diethyl 2-cyclohexylmalonate (1.0 eq) is added dropwise, and the mixture is stirred for 1 hour.

  • 3-Bromomethylthiophene (1.0 eq) is then added, and the reaction is heated to reflux overnight.

  • Work-up is performed as in Step 1 to yield the dialkylated malonic ester, which is purified by column chromatography.

Step 3: Hydrolysis and Decarboxylation to this compound

  • The purified diethyl 2-cyclohexyl-2-(thiophen-3-ylmethyl)malonate is suspended in a concentrated solution of potassium hydroxide in ethanol/water.

  • The mixture is refluxed for 12-24 hours to ensure complete hydrolysis of both ester groups.

  • The ethanol is removed by distillation, and the aqueous solution is acidified with concentrated sulfuric acid.

  • The acidified mixture is then heated to reflux for an additional 4-6 hours to effect decarboxylation.

  • Upon cooling, the product may precipitate or can be extracted with diethyl ether.

  • The organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification by recrystallization affords the final this compound.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Route_1 start Ethyl 3-thienylacetate intermediate Ethyl 2-cyclohexyl-2-thiophen-3-ylacetate start->intermediate 1. LDA, THF, -78°C 2. Cyclohexyl bromide product This compound intermediate->product NaOH, EtOH/H2O, Reflux then H+

Caption: Route 1: α-Alkylation of Ethyl 3-Thienylacetate.

Synthetic_Route_2 start Diethyl malonate intermediate1 Diethyl 2-cyclohexylmalonate start->intermediate1 1. NaOEt, EtOH 2. Cyclohexyl bromide intermediate2 Diethyl 2-cyclohexyl-2-(thiophen-3-ylmethyl)malonate intermediate1->intermediate2 1. NaOEt, EtOH 2. 3-Bromomethylthiophene product This compound intermediate2->product 1. KOH, EtOH/H2O, Reflux 2. H+, Heat (Decarboxylation)

Caption: Route 2: Malonic Ester Synthesis.

Safety Operating Guide

Prudent Disposal of 2-cyclohexyl-2-thiophen-3-ylacetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 2-cyclohexyl-2-thiophen-3-ylacetic acid. The following disposal procedures are based on guidelines for structurally similar compounds, such as thiophene derivatives and carboxylic acids, and general laboratory safety protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and conduct a thorough risk assessment before proceeding.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.

In case of a spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Scoop the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically generated in a research setting.

1. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with acidic and organic compounds.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Neutralization of Small Aqueous Solutions (if permissible):

  • For very dilute aqueous solutions of the acid, neutralization may be an option, but only if approved by your EHS department.[1][2]

  • Work in a chemical fume hood and wear appropriate PPE.

  • Slowly add a dilute basic solution, such as 5% sodium bicarbonate or sodium carbonate, to the acidic solution while stirring.[1]

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the basic solution until the pH is within the neutral range specified by local regulations (typically between 6.0 and 8.0).

  • If the resulting neutralized solution is deemed non-hazardous by your EHS office, it may be permissible to dispose of it down the drain with copious amounts of water.[2]

3. Disposal of Solid Waste and Concentrated Solutions:

  • Solid this compound and concentrated solutions must be disposed of as hazardous chemical waste.

  • Ensure the waste container is securely sealed and properly labeled with the chemical name and associated hazards.

  • Store the sealed container in a designated hazardous waste accumulation area away from incompatible materials.

  • Arrange for pickup and disposal by a certified hazardous waste management company, following all institutional and regulatory procedures.[3]

Quantitative Data for Disposal Parameters

ParameterRecommended Value/RangeNotes
Neutralization pH Range 6.0 - 8.0Consult local wastewater regulations for specific limits.[2]
Dilution for Neutralization < 1% solutionHigher concentrations may generate excessive heat or gas.
Flush Water Volume >20 parts water to 1 part neutralized solutionEnsures adequate dilution in the sanitary sewer system.[2]

Experimental Protocol: Neutralization of a Dilute Aqueous Solution

This protocol is for the neutralization of a small volume (e.g., 100 mL) of a dilute (<1%) aqueous solution of a carboxylic acid like this compound. This procedure should only be performed after obtaining approval from your institution's EHS department.

Materials:

  • Dilute aqueous solution of this compound (<1%)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • pH indicator strips or calibrated pH meter

  • Stir plate and magnetic stir bar

  • Beaker of appropriate size

  • Personal Protective Equipment (goggles, gloves, lab coat)

Procedure:

  • Place the beaker containing the dilute acidic solution on the stir plate within a chemical fume hood.

  • Add the magnetic stir bar and begin gentle stirring.

  • Slowly add the 5% sodium bicarbonate solution dropwise to the acidic solution. Be cautious as this may cause effervescence (gas evolution).

  • Periodically stop the addition of the base and check the pH of the solution using a pH strip or meter.

  • Continue adding the sodium bicarbonate solution until the pH of the mixture is between 6.0 and 8.0.

  • Once neutralized, consult your institutional guidelines for final disposal, which may include flushing down the sanitary sewer with a large volume of water.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_stream Waste Characterization cluster_solid_disposal Solid/Concentrated Waste Disposal cluster_aqueous_disposal Dilute Aqueous Waste Disposal (EHS Approval Required) PPE Wear Appropriate PPE WasteType Solid/Concentrated or Dilute Aqueous? PPE->WasteType FumeHood Work in Fume Hood FumeHood->WasteType CollectSolid Collect in Labeled Hazardous Waste Container WasteType->CollectSolid Solid or Concentrated Neutralize Neutralize with Dilute Base to pH 6-8 WasteType->Neutralize Dilute Aqueous StoreSolid Store in Designated Waste Area CollectSolid->StoreSolid Seal Container DisposeSolid Dispose via Certified Hazardous Waste Vendor StoreSolid->DisposeSolid Arrange Pickup CheckpH Monitor pH Neutralize->CheckpH Slow Addition CheckpH->Neutralize pH < 6 DrainDisposal Dispose Down Drain with Copious Water CheckpH->DrainDisposal 6 ≤ pH ≤ 8

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-cyclohexyl-2-thiophen-3-ylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-cyclohexyl-2-thiophen-3-ylacetic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tight-sealing safety goggles. For tasks with a higher risk of splashing, a face shield is also recommended.[1]
Hand Protection Wear protective gloves.[2] The specific glove material should be selected based on the solvent used and breakthrough time.
Respiratory Protection Use a vapor respirator or ensure work is conducted in a well-ventilated area, such as a fume hood, especially if vapors or aerosols are likely to be generated.[2][1]
Skin and Body Protection Wear protective clothing to prevent skin contact.[2] In situations where splashing is possible, additional protective boots may be necessary.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed when ready handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon After experiment post_ppe Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_chem Dispose of Chemical Waste in Approved Container post_wash->disp_chem Final step

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.